2-(4-Iodophenyl)-n-methylacetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKNYUBYJZYUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Iodophenyl)-N-methylacetamide
This technical guide provides a comprehensive overview of a feasible and robust synthesis pathway for 2-(4-iodophenyl)-N-methylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the chemical precursors, reaction mechanisms, and a detailed experimental protocol.
Introduction
This compound is an N-substituted amide derivative. The synthesis of such amides is a fundamental process in organic chemistry, often pivotal in the development of pharmaceuticals and other biologically active molecules. The presence of an iodophenyl group makes this compound a versatile intermediate for further chemical modifications, for instance, through cross-coupling reactions. This guide will focus on the widely practiced and reliable method of amide bond formation via the coupling of a carboxylic acid and an amine.
Synthesis Pathway Overview
The most direct and common pathway for the synthesis of this compound involves the reaction of 2-(4-iodophenyl)acetic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This activation can be achieved through various coupling agents.
The overall reaction is as follows:
2-(4-iodophenyl)acetic acid + Methylamine → this compound + H₂O
Quantitative Data of Reactants and Product
For clarity and ease of comparison, the quantitative data for the key reactant and the expected product are summarized in the tables below.
Table 1: Properties of 2-(4-Iodophenyl)acetic Acid
| Property | Value | Citations |
| CAS Number | 1798-06-7 | [1][2][3] |
| Molecular Formula | C₈H₇IO₂ | [2][3] |
| Molecular Weight | 262.05 g/mol | [1] |
| Melting Point | 134-136 °C | [1] |
| Appearance | White to off-white solid | [3] |
| IUPAC Name | 2-(4-iodophenyl)acetic acid | [2] |
Table 2: Predicted Properties of this compound
| Property | Value |
| CAS Number | 62404-59-5 |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| IUPAC Name | This compound |
Experimental Protocol
Materials:
-
2-(4-iodophenyl)acetic acid
-
Methylamine (e.g., as a solution in THF or as a hydrochloride salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous DCM or THF.
-
Addition of Amine: Add methylamine (1.1 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine.
-
Addition of Coupling Agent and Catalyst: To the stirring solution, add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM or THF dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for amide synthesis.
Conclusion
The synthesis of this compound from 2-(4-iodophenyl)acetic acid and methylamine is a straightforward process employing standard organic chemistry techniques. The use of a coupling agent like DCC provides a reliable method for achieving this transformation. This guide offers a foundational protocol that can be optimized by researchers for their specific needs. The final product serves as a valuable building block for further synthetic endeavors, particularly in the realm of medicinal chemistry.
References
- 1. 2-(4-Iodophenyl)acetic acid | 1798-06-7 [sigmaaldrich.com]
- 2. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 5. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)-n-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(4-Iodophenyl)-n-methylacetamide. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted properties and established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing foundational data and methodologies for the synthesis and characterization of this and related molecules.
Chemical Identity and Predicted Physicochemical Properties
This compound is a halogenated aromatic acetamide. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of pharmacologically active agents. The presence of the iodine atom can influence its metabolic stability and binding interactions, while the N-methylacetamide moiety affects its solubility and hydrogen bonding capacity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₀INO | |
| Molecular Weight | 275.09 g/mol | |
| Melting Point | Data not available | Likely a solid at room temperature. |
| Boiling Point | Data not available | |
| logP | 1.8 - 2.5 | Predicted using various computational models. Indicates moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | The presence of the amide group may confer some aqueous solubility, but the iodophenyl group is lipophilic. |
| pKa (most acidic) | ~17 (amide proton) | Amide protons are generally very weakly acidic. |
| pKa (most basic) | ~ -1 (carbonyl oxygen) | The carbonyl oxygen is weakly basic. |
Note: The values presented in this table are computationally predicted and have not been experimentally verified. These predictions provide a preliminary assessment of the compound's properties and should be used as a guide for experimental design.
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-(4-Iodophenyl)acetic acid. The following protocol is a generalized procedure based on standard organic chemistry transformations.
Synthesis of the Intermediate: 2-(4-Iodophenyl)acetyl chloride
Objective: To convert the carboxylic acid to a more reactive acid chloride for subsequent amidation.
Materials:
-
2-(4-Iodophenyl)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-Iodophenyl)acetic acid in anhydrous DCM.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-(4-Iodophenyl)acetyl chloride can be used in the next step without further purification.
Synthesis of this compound
Objective: To form the amide bond by reacting the acid chloride with methylamine.
Materials:
-
Crude 2-(4-Iodophenyl)acetyl chloride
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
A suitable base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 2-(4-Iodophenyl)acetyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of methylamine (approximately 2 equivalents) and the base (approximately 1.5 equivalents) in DCM.
-
Slowly add the methylamine solution to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch).
-
Melting Point Analysis: To determine the melting point of the solid compound.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties and ADME Relationship
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Iodophenyl)-n-methylacetamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the specific molecular structure and conformation of 2-(4-Iodophenyl)-n-methylacetamide is limited. This guide provides a comprehensive analysis based on the known structural characteristics of closely related analogs, established principles of conformational analysis for N-aryl-N-methylacetamides, and standard experimental and computational methodologies.
Introduction
This compound belongs to the class of N-arylacetamides, a scaffold of interest in medicinal chemistry and materials science. The presence of an iodine atom offers a site for further functionalization and potential for halogen bonding interactions, which can significantly influence molecular packing and biological activity. Understanding the three-dimensional structure and conformational landscape of this molecule is crucial for predicting its physicochemical properties, designing derivatives with enhanced activities, and elucidating its interactions with biological targets.
This technical guide synthesizes information from analogous crystal structures and computational studies to provide a detailed overview of the likely molecular structure, conformational preferences, and intermolecular interactions of this compound.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central acetamide linkage connecting a 4-iodophenyl group and an N-methyl group. The key conformational features are determined by the rotational freedom around several single bonds.
Solid-State Conformation: Insights from Analogous Crystal Structures
While a crystal structure for this compound is not available, the structure of the closely related compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provides significant insights. In the solid state, such molecules are often found in a relatively planar conformation, stabilized by intermolecular interactions.
The key torsional angles that define the conformation are:
-
τ1 (C2-C1-Cα-C'): This angle describes the orientation of the phenyl ring relative to the acetamide backbone.
-
τ2 (C1-Cα-C'-N): This angle defines the rotation around the Cα-C' bond.
-
ω (Cα-C'-N-C(methyl)): The amide bond torsion, which can exist in either a cis or trans conformation.
For N-aryl-N-methyl amides, the trans conformation (ω ≈ 180°) is generally favored due to lower steric hindrance between the N-methyl group and the carbonyl oxygen. However, the presence of bulky substituents can influence this preference.
Conformational Analysis in Solution
In solution, this compound is expected to exist as an equilibrium of different conformers. The barrier to rotation around the N-C' amide bond is significant, leading to the potential for distinct cis and trans isomers observable by techniques like NMR spectroscopy. The relative populations of these isomers are influenced by steric and electronic factors, as well as the solvent environment.
Computational studies on similar N-aryl-N-methyl amides suggest that the trans conformer is typically lower in energy. The rotation of the 4-iodophenyl ring (τ1) and the acetamide plane (τ2) will also contribute to the overall conformational landscape.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for this compound, extrapolated from known values for analogous structures.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C-I | 2.10 |
| C=O | 1.23 |
| C'-N | 1.34 |
| N-C(methyl) | 1.46 |
| Cα-C' | 1.52 |
| C1-Cα | 1.51 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| Cα-C'-O | 121 |
| Cα-C'-N | 117 |
| O-C'-N | 122 |
| C'-N-C(methyl) | 120 |
Table 3: Predicted Key Torsional Angles
| Torsional Angle | Predicted Value (°) (for a low-energy conformer) |
| τ1 (C2-C1-Cα-C') | ~90 |
| τ2 (C1-Cα-C'-N) | ~180 |
| ω (Cα-C'-N-C(methyl)) | ~180 (trans) |
Experimental Protocols
The following sections detail generalized experimental protocols that would be employed for the synthesis and structural characterization of this compound.
Synthesis of this compound
A common method for the synthesis of N-arylacetamides is the coupling of a carboxylic acid with an amine using a suitable coupling agent.
Protocol:
-
Reactant Preparation: Dissolve 2-(4-iodophenyl)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), to the solution and stir for 10-15 minutes at 0 °C.
-
Amine Addition: Add N-methylamine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.
Protocol:
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate molecular structure.
Computational Conformational Analysis
Computational chemistry provides valuable insights into the conformational preferences and energetics of a molecule.
Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
Quantum Mechanical Optimization: Take the low-energy conformers from the initial search and perform geometry optimizations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis: Analyze the relative energies, geometries (bond lengths, angles, torsional angles), and other properties of the calculated conformers.
Conclusion
This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of this compound, based on the analysis of analogous compounds and established chemical principles. The provided experimental and computational protocols outline the necessary steps for the definitive characterization of this molecule. Such a detailed structural understanding is fundamental for its potential applications in drug discovery and materials science, enabling a rational approach to the design of novel derivatives with tailored properties. Future experimental work is required to validate the predictions made within this guide.
In-depth Technical Guide on the Biological Activity of 2-(4-Iodophenyl)-n-methylacetamide Derivatives
A comprehensive review of the current scientific literature reveals a significant gap in the available data regarding the biological activity of 2-(4-Iodophenyl)-n-methylacetamide derivatives. While the broader class of phenylacetamide derivatives has been investigated for various therapeutic properties, specific and detailed studies on the iodo-substituted variant requested are not prominently available in published research. This guide, therefore, addresses the challenges in providing a detailed analysis and suggests avenues for future research based on related compounds.
The initial aim of this technical guide was to provide an in-depth analysis of the biological activity of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, an exhaustive search of scientific databases and scholarly articles did not yield sufficient specific information on this particular class of compounds. The available research predominantly focuses on other halogenated analogs, such as fluoro- and chloro-substituted phenylacetamides, which have shown promise as anticancer agents.
Due to the absence of specific data for this compound derivatives, it is not possible to construct the requested quantitative data tables, detail specific experimental methodologies, or create diagrams of signaling pathways directly related to their biological effects. To do so would require speculative extrapolation from non-identical compounds, which would be scientifically unsound.
Insights from Structurally Related Phenylacetamide Derivatives
While direct data is lacking, the biological activities of other 2-phenylacetamide derivatives can offer a foundational understanding and suggest potential areas of investigation for their iodo-counterparts. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer. The mechanism of action for these related compounds often involves the induction of apoptosis and the inhibition of key cellular processes required for cancer cell proliferation.
It is plausible that this compound derivatives could exhibit similar, or potentially enhanced, biological activities. The substitution of a fluorine atom with a larger, more polarizable iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This can influence factors such as cell membrane permeability, protein binding affinity, and metabolic stability, potentially leading to different or more potent biological effects.
Proposed Future Research Directions
To elucidate the biological activity of this compound derivatives, a systematic investigation is required. The following experimental workflow is proposed for future research in this area.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
In Vitro Mechanism of Action of 2-(4-Iodophenyl)-n-methylacetamide: A Technical Guide
Disclaimer: Direct experimental data on the in vitro mechanism of action of 2-(4-Iodophenyl)-n-methylacetamide is not currently available in the public domain. This technical guide synthesizes information from studies on structurally related compounds to propose a putative mechanism of action for research and discussion purposes. The proposed activities are based on the known biological effects of the 4-iodophenyl and N-methylacetamide moieties within similar molecular scaffolds.
Executive Summary
This document provides a detailed overview of the hypothesized in vitro mechanism of action of this compound. Based on the analysis of structurally similar phenylacetamide and iodophenyl-containing molecules, it is proposed that this compound may exhibit anticancer properties through the induction of apoptosis and inhibition of key cellular proliferation pathways . This guide outlines the potential molecular targets, provides a summary of quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows.
Hypothesized Mechanism of Action
The proposed in vitro mechanism of action for this compound is centered on its potential as an anticancer agent. This hypothesis is built upon the established activities of related phenylacetic acid and phenylacetamide derivatives, which have demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2] The presence of the 4-iodophenyl group may enhance lipophilicity and facilitate interactions with specific biological targets.
Putative Molecular Targets
Based on literature for analogous compounds, potential molecular targets for this compound could include:
-
Enzymes involved in cell cycle regulation: Phenylacetamide derivatives have been shown to influence cell cycle progression.
-
Apoptosis-regulating proteins: The induction of apoptosis is a common mechanism for anticancer compounds.
-
Monoamine Oxidase (MAO): Some phenylacetamide derivatives have been investigated as MAO inhibitors, suggesting a potential for neuro-active properties, though anticancer effects are the primary hypothesis.[3]
Hypothesized Signaling Pathway: Induction of Apoptosis
It is hypothesized that this compound may trigger apoptosis in cancer cells. The pathway could involve the activation of intrinsic or extrinsic apoptotic cascades, leading to caspase activation and programmed cell death.
Figure 1: Hypothesized Intrinsic Apoptosis Pathway.
Quantitative Data from Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes the in vitro activity of analogous phenylacetamide derivatives against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | MTS Assay | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | MTS Assay | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | MTS Assay | 100 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for characterizing the in vitro mechanism of action of this compound, based on protocols used for similar compounds.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol is adapted from studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[2]
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
96-well microplates
-
Complete cell culture medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 2-(4-Iodophenyl)-n-methylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of the compound 2-(4-Iodophenyl)-n-methylacetamide, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization. The information presented is based on established principles of spectroscopic interpretation and data from structurally analogous compounds, providing a robust predictive profile in the absence of comprehensive published spectra for this specific molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and MS analyses. These predictions are derived from the analysis of similar compounds, including N-methyl-N-(p-tolyl)acetamide, N-(4-methoxyphenyl)-N-methylacetamide, N-(4-Iodophenyl)acetamide, and N-methylacetamide.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Ar-H (ortho to I) |
| ~7.05 | Doublet | 2H | Ar-H (meta to I) |
| ~3.65 | Singlet | 2H | -CH₂- |
| ~2.90 | Singlet | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (amide) |
| ~138 | Ar-C (para to I) |
| ~136 | Ar-C (ipso to CH₂) |
| ~130 | Ar-C (ortho to I) |
| ~93 | Ar-C (ipso to I) |
| ~45 | -CH₂- |
| ~27 | N-CH₃ |
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H Stretch (if secondary amide tautomer present) |
| ~3050-3000 | Weak | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1590 | Medium | Aromatic C=C Stretch |
| ~1520 | Medium | N-H Bend (Amide II, if secondary amide tautomer present) |
| ~820 | Strong | para-disubstituted benzene C-H Bend |
| ~500 | Medium | C-I Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 275 | [M]⁺ (Molecular Ion) |
| 232 | [M - CH₃CO]⁺ |
| 148 | [M - I]⁺ |
| 118 | [C₇H₆I]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are collected.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 100 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are employed. Approximately 1024 scans are accumulated to achieve a sufficient signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as an Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph. The GC is used to separate the analyte from any impurities and introduce it into the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z. The data is processed using the instrument's software to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.
Potential Therapeutic Targets of 2-(4-Iodophenyl)-n-methylacetamide: An In-depth Technical Guide
Introduction
The phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with a wide array of biological activities. The specific functionalization of this scaffold, including substitutions on the phenyl ring and the acetamide nitrogen, plays a crucial role in determining the compound's pharmacological profile. This whitepaper focuses on the potential therapeutic applications of 2-(4-Iodophenyl)-n-methylacetamide, a molecule combining a para-iodinated phenyl ring with an N-methylated acetamide moiety. Through an analysis of structure-activity relationships (SAR) of analogous compounds, we can infer potential biological targets and pathways for this specific molecule.
Inferred Potential Therapeutic Targets
Based on the activities of structurally similar compounds, this compound may exhibit activity in several key therapeutic areas. The presence of a halogen at the para position of the phenyl ring and the N-methyl group are key determinants of this potential.
Oncology
Phenylacetamide derivatives have shown promise as anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines.[1][2] The mechanism of action for many phenylacetamides in cancer involves the induction of apoptosis. The iodine substitution in this compound could enhance lipophilicity, potentially improving cell membrane permeability and intracellular accumulation, a desirable property for many anticancer drugs.
Potential Targets:
-
Tubulin: Some phenylacetamide derivatives act as microtubule-destabilizing agents, similar to combretastatins.
-
Kinases: Phenylacetamides can be designed to inhibit specific kinases involved in cancer cell signaling.
-
Histone Deacetylases (HDACs): The phenylacetic acid moiety, a related structure, is a known feature of some HDAC inhibitors.
Neurological Disorders
The phenylacetamide core is present in several centrally acting agents. Modifications of this scaffold have led to compounds with affinity for various receptors and channels in the central nervous system.
-
Sigma Receptors: N-substituted arylacetamides have been identified as potent sigma-1 (σ1) receptor ligands.[3] The σ1 receptor is implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders. The N-methyl group and the iodophenyl moiety could contribute to the binding affinity and selectivity for σ1 receptors.
-
Sodium Channels: A structure-activity relationship study of novel phenylacetamides identified them as sodium channel blockers.[4] Voltage-gated sodium channels are important targets for antiepileptic and neuropathic pain medications.
-
Monoamine Oxidase (MAO): Certain phenylacetamide derivatives have been investigated as potential antidepressant agents through the inhibition of MAO.[5]
Inflammatory and Infectious Diseases
The anti-inflammatory and antimicrobial potential of phenylacetamide derivatives has also been explored.
-
Carbonic Anhydrase: N-phenylacetamide conjugates have been synthesized as inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and linked to various diseases, including glaucoma and certain cancers.[6]
-
Antimicrobial Activity: Phenylacetamide derivatives have been reported to possess antimicrobial properties.[7]
Data Presentation: Inferred Activities of Phenylacetamide Derivatives
The following table summarizes the observed biological activities of various phenylacetamide derivatives, which may suggest potential activities for this compound.
| Derivative Class | Substitution Pattern | Observed Biological Activity | Potential Therapeutic Area | Reference |
| 2-Aryl-N-phenylacetamides | 4-Fluoro on phenyl ring | Anticancer (cytotoxicity against PC3 and MCF-7 cells) | Oncology | [1][2] |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Various on aryl and benzyl rings | Sigma-1 (σ1) receptor ligands | Neurological Disorders | [3] |
| N-Alkyl-α-phenylbenzeneacetamides | Diphenylacetic acid core, various amine substitutions | Sodium channel blockers | Neurological Disorders | [4] |
| N-phenylacetamide-2-oxoindole conjugates | Benzenesulfonamide moiety | Carbonic anhydrase inhibitors | Various (e.g., Oncology, Glaucoma) | [6] |
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Various N-substituents | Antidepressant (MAO-A inhibition) | Neurological Disorders | [5] |
| N-phenylacetamide derivatives | 4-Arylthiazole moieties | Antibacterial | Infectious Diseases | [8] |
Experimental Protocols: A General Approach for Screening
As no specific experimental data for this compound exists, a general workflow for screening its potential biological activities is proposed.
In Vitro Target-Based Assays
-
Enzyme Inhibition Assays:
-
Kinase Assays: Utilize commercially available kinase assay kits (e.g., ADP-Glo™) to screen against a panel of cancer-related kinases.
-
Carbonic Anhydrase Inhibition Assay: Measure the inhibition of CA isoforms (e.g., CA II, IX, XII) using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate.
-
MAO Inhibition Assay: Determine the inhibitory activity against MAO-A and MAO-B using a chemiluminescent assay.
-
-
Receptor Binding Assays:
-
Sigma Receptor Binding: Perform radioligand binding assays using membranes from cells expressing σ1 and σ2 receptors and a suitable radioligand (e.g., [³H]-(+)-pentazocine).
-
-
Ion Channel Assays:
-
Sodium Channel Patch-Clamp Electrophysiology: Use whole-cell patch-clamp techniques on cells expressing specific sodium channel subtypes (e.g., Nav1.7) to measure the effect of the compound on channel gating.
-
Cell-Based Assays
-
Anticancer Activity:
-
Cytotoxicity Assays: Evaluate the cytotoxic effects on a panel of cancer cell lines (e.g., PC3, MCF-7, HCT116) using assays like MTT or CellTiter-Glo®.
-
Apoptosis Assays: Investigate the induction of apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry.
-
-
Anti-inflammatory Activity:
-
Nitric Oxide (NO) Production Assay: Measure the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7) using the Griess reagent.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inferred signaling pathways in cancer potentially modulated by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the biological evaluation of this compound.
Logical Relationship Diagram
Caption: Inferred structure-activity relationships for this compound.
Conclusion
While direct experimental evidence is currently lacking, a comprehensive analysis of the phenylacetamide literature strongly suggests that this compound holds significant potential as a lead compound for the development of novel therapeutics. The combination of the iodophenyl group and the N-methylacetamide moiety may confer potent and selective activity towards targets in oncology and neurology. The proposed experimental workflow provides a roadmap for the systematic evaluation of this compound's biological profile. Further synthesis and biological testing are warranted to validate these hypotheses and unlock the full therapeutic potential of this compound.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy N-methyl-2-(2-nitrophenyl)-N-phenylacetamide [smolecule.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(4-Iodophenyl)-N-methylacetamide Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of 2-(4-Iodophenyl)-N-methylacetamide derivatives. Due to a lack of extensive direct research on this specific iodo-substituted compound, this guide draws upon established methodologies and findings from structurally analogous phenylacetamide derivatives to present a predictive framework for its study and application.
Introduction
Phenylacetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. The introduction of a halogen atom, such as iodine, at the para position of the phenyl ring, combined with N-methylation of the acetamide moiety, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, thereby influencing its overall biological profile. This guide explores the therapeutic potential of this compound derivatives, offering a roadmap for their synthesis and biological evaluation.
Synthesis and Characterization
The synthesis of this compound derivatives can be achieved through a straightforward and well-established synthetic route. A proposed synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Iodophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Methylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of 4-iodophenylacetic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-iodophenylacetyl chloride.
-
Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of methylamine and triethylamine in DCM. The reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by elemental analysis.
Biological Activity and Evaluation
Based on the activities of structurally related compounds, this compound derivatives are predicted to exhibit anticonvulsant, anti-inflammatory, and cytotoxic properties.
Anticonvulsant Activity
A series of 4-aminophenylacetamides have been evaluated for their anticonvulsant activity, with some derivatives showing significant potency. For instance, the 4-aminophenylacetamide derived from 2,6-dimethylaniline demonstrated an ED₅₀ of 50.50 mg/kg against electroshock-induced convulsions and 93.20 mg/kg against pentylenetetrazol-induced convulsions[1]. While direct data for the iodo-derivative is unavailable, its structural similarity suggests potential for similar activity.
| Compound | Test Model | ED₅₀ (mg/kg) | Reference |
| 4-Amino-N-(2,6-dimethylphenyl)phenylacetamide | Maximal Electroshock (MES) | 50.50 | [1] |
| 4-Amino-N-(2,6-dimethylphenyl)phenylacetamide | Pentylenetetrazol (scPTZ) | 93.20 | [1] |
Experimental Protocol: Anticonvulsant Screening
Animal Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
-
After a specified pre-treatment time (e.g., 30 or 60 minutes), seizures are induced.
-
In the MES test, a current (e.g., 50 mA, 0.2 s) is applied through corneal electrodes. Protection is defined as the absence of the hind limb tonic extensor component of the seizure.
-
In the scPTZ test, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. Protection is defined as the failure to observe clonic spasms for at least 5 seconds within a 30-minute observation period.
-
The median effective dose (ED₅₀) is calculated using probit analysis.
-
Neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD₅₀).
Anti-inflammatory Activity
Phenylacetamide derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade. Phytochemicals with similar structural motifs can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by suppressing the TLR4/NF-κB pathway.
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and a key driver of inflammation. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the this compound derivative for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (measured as nitrite using the Griess reagent) in the supernatant are quantified using ELISA kits and the Griess assay, respectively.
-
Cell viability is assessed using the MTS or MTT assay to rule out cytotoxicity-mediated effects.[2]
-
The half-maximal inhibitory concentration (IC₅₀) for the reduction of inflammatory mediators is calculated.
Cytotoxic Activity
Phenylacetamide derivatives have also been investigated for their anticancer properties. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[2][3]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate) | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast) | 100 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
Cell Lines: A panel of human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer).
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the this compound derivative and incubated for 48-72 hours.
-
After the incubation period, the MTS reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.[2]
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of phenylacetamide derivatives is influenced by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. The introduction of an iodine atom at the para-position is expected to increase lipophilicity, which may enhance cell membrane permeability and target engagement. The N-methyl group can influence the compound's conformation and metabolic stability.
Future research should focus on:
-
Synthesis and screening of a library of this compound derivatives with diverse substitutions on the N-phenyl ring to establish clear structure-activity relationships.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy studies in relevant animal models of epilepsy, inflammation, and cancer to validate the in vitro findings.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of the most promising candidates.
Conclusion
While direct experimental data on this compound derivatives is currently limited, the extensive research on analogous compounds provides a strong foundation for predicting their biological potential. This technical guide offers a comprehensive framework for the synthesis, biological evaluation, and mechanistic investigation of this promising class of compounds. The methodologies and insights presented herein are intended to facilitate further research and development in this area, with the ultimate goal of discovering novel therapeutic agents for a range of human diseases.
References
- 1. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on 2-(4-Iodophenyl)-N-methylacetamide Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current, albeit limited, early-stage research landscape surrounding 2-(4-Iodophenyl)-N-methylacetamide and its potential analogs. Due to a scarcity of publicly available data directly pertaining to this specific chemical scaffold, this document extrapolates from research on structurally related halophenylacetamides and other phenylacetamide derivatives. The guide covers potential synthetic routes, hypothesized biological activities based on analogous compounds, and general experimental protocols for cytotoxicity and mechanistic studies. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound class, highlighting both the knowledge gaps and the opportunities for novel drug discovery.
Introduction
The phenylacetamide core is a versatile scaffold that has been explored for a variety of therapeutic applications, including anticancer and neuroprotective agents. The introduction of a halogen atom, such as iodine, at the para-position of the phenyl ring can significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The N-methylation of the acetamide side chain further modifies its properties, potentially impacting cell permeability and target engagement.
Potential Synthesis and Characterization
The synthesis of this compound analogs can be approached through established amidation methodologies. A generalized synthetic workflow is proposed below.
General Synthetic Protocol
A plausible synthetic route for this compound analogs would involve the coupling of 2-(4-Iodophenyl)acetic acid with N-methylamine or its derivatives.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: To a solution of 2-(4-Iodophenyl)acetic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.
-
Amine Addition: N-methylamine hydrochloride (1.2 equivalents) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a mild acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound analog.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Hypothesized Biological Activities and Mechanisms of Action
Based on studies of related halophenylacetamides and phenylacetamide derivatives, several potential biological activities can be hypothesized for this compound analogs.
Anticancer Activity
Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Potential Signaling Pathways:
The anticancer activity of phenylacetamide derivatives may involve the induction of apoptosis. Key signaling pathways that could be investigated include:
-
Intrinsic Apoptosis Pathway: Involvement of Bcl-2 family proteins (Bax, Bcl-2) and the subsequent activation of caspases (e.g., caspase-9 and caspase-3).
-
Extrinsic Apoptosis Pathway: Activation of death receptors (e.g., Fas) and subsequent caspase-8 and caspase-3 activation.
Caption: Hypothesized apoptotic signaling pathways for analogs.
Cytotoxicity Studies
Studies on halophenylacetamides formed as disinfection byproducts in drinking water have indicated that these compounds can exhibit cytotoxicity. A quantitative structure-activity relationship (QSAR) model suggested that cellular uptake efficiency and the electronic distribution within the molecules are crucial for their cytotoxic mechanisms.[1][2]
Experimental Protocol: MTT/MTS Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 24, 48, or 72 hours.
-
MTT/MTS Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) values are determined.
Caption: Workflow for MTT/MTS cytotoxicity assay.
Data Presentation
As no specific quantitative data for this compound analogs are available, the following tables are presented as templates for organizing future experimental results.
Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound ID | R Group on Amine | Cancer Cell Line | IC50 (µM) after 48h |
| Analog-1 | Methyl | MCF-7 | Data to be determined |
| Analog-1 | Methyl | PC-3 | Data to be determined |
| Analog-1 | Methyl | A549 | Data to be determined |
| Analog-2 | Ethyl | MCF-7 | Data to be determined |
| Analog-2 | Ethyl | PC-3 | Data to be determined |
| Analog-2 | Ethyl | A549 | Data to be determined |
Table 2: Effect of Analogs on Apoptosis-Related Protein Expression
| Compound ID | Treatment Conc. (µM) | Cell Line | Fold Change in Bax Expression | Fold Change in Bcl-2 Expression | Caspase-3 Activity (Fold Change) |
| Analog-1 | IC50 | MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| Analog-1 | IC50 | PC-3 | Data to be determined | Data to be determined | Data to be determined |
Future Directions and Conclusion
The study of this compound analogs represents a nascent but potentially fruitful area of research. The presence of the iodine atom offers opportunities for bioisosteric replacement studies and the potential for unique interactions with biological targets. Future research should focus on:
-
Synthesis and characterization of a library of this compound analogs with diverse substitutions on the N-methyl group.
-
In vitro screening of these analogs against a panel of cancer cell lines to determine their cytotoxic potential.
-
Mechanism of action studies to elucidate the signaling pathways involved in the biological activity of the most potent analogs.
-
Structure-activity relationship (SAR) studies to understand the impact of different functional groups on activity.
References
Methodological & Application
Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-Iodophenyl)-n-methylacetamide belongs to the phenylacetamide class of compounds, which have garnered significant interest in oncological research due to their potential as anticancer agents. While specific data on the this compound derivative is limited in publicly available literature, this document provides a comprehensive overview of the anticipated applications and relevant experimental protocols based on the activities of structurally similar phenylacetamide derivatives. These derivatives have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases. Some derivatives have also been shown to induce cell cycle arrest.
This document serves as a practical guide for researchers investigating the potential of this compound as a novel anticancer compound. The provided protocols for cell viability, apoptosis, and cell cycle analysis are standard methodologies that can be adapted for the evaluation of this specific compound.
Data Presentation
The cytotoxic effects of various phenylacetamide derivatives against several human cancer cell lines are summarized below. This data, derived from studies on analogous compounds, can serve as a benchmark for evaluating the potency of this compound.
Table 1: Cytotoxicity of Phenylacetamide Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | Doxorubicin | 0.38 ± 0.07 |
| Derivative 3d | PC-12 | 0.6 ± 0.08 | - | - |
| Derivative 3c | MCF-7 | 0.7 ± 0.08 | - | - |
| Derivative 3d | MCF-7 | 0.7 ± 0.4 | - | - |
| Derivative 3j | MDA-MB-468 | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 |
| Compound 2b | PC3 | 52 | Imatinib | 40 |
| Compound 2c | PC3 | 80 | Imatinib | 40 |
| Compound 2c | MCF-7 | 100 | Imatinib | 98 |
| Compound I | HepG2 | 1.43 | 5-Fluorouracil | 5.32 |
| Compound II | HepG2 | 6.52 | 5-Fluorouracil | 5.32 |
Note: The specific structures of derivatives 3c, 3d, 3j, compounds 2b, 2c, I, and II can be found in the cited literature. These compounds are structurally related to this compound.
Mechanism of Action
Based on studies of related phenylacetamide derivatives, this compound is hypothesized to exert its anticancer effects primarily through the induction of apoptosis. The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the FasL receptor, and the activation of caspase-3. Furthermore, some derivatives have been observed to cause cell cycle arrest at the G1 or G2/M phase.[1][2][3]
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT/MTS assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/MTS Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][5]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Experimental Workflow:
Caption: Workflow for Western blot analysis of apoptotic proteins.
Protocol:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[8][9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Disclaimer: The information provided in this document is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to appropriate laboratory safety practices.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(4-Iodophenyl)-n-methylacetamide is a compound with limited currently documented use as a chemical probe. The following application notes and protocols are proposed based on the known biological activities of structurally similar phenylacetamide derivatives. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this molecule.
Introduction
This compound is a synthetic organic compound belonging to the phenylacetamide class. While specific biological targets for this molecule are not yet established, related phenylacetamide derivatives have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of an iodophenyl group provides a potential site for derivatization or for use in biophysical assays such as X-ray crystallography. These characteristics suggest that this compound could be developed into a useful chemical probe for target identification and validation.
This document provides a hypothetical framework for the characterization and application of this compound as a chemical probe. It includes potential applications, proposed experimental protocols for target validation, and workflows for its use in both biochemical and cell-based assays.
Potential Applications
Based on the activities of related compounds, this compound could potentially be explored for the following applications:
-
Anticancer Agent: Phenylacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Agent: Similar compounds have shown potential as inhibitors of inflammatory pathways.[1]
-
Antimicrobial Agent: The acetamide scaffold is present in some compounds with antimicrobial properties.[1]
-
Probe for Target Identification: The molecule could be used in screening assays to identify novel biological targets.
Proposed Experimental Protocols
The following protocols outline the necessary steps to validate the potential applications of this compound.
General Workflow for Characterizing this compound
This workflow provides a logical sequence for investigating the potential of this compound as a chemical probe.
Protocol: Cell Viability (MTS) Assay
This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in selected cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast)[2]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
| Parameter | Description |
| Cell Lines | PC3 (Prostate Carcinoma), MCF-7 (Breast Carcinoma) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 - 72 hours |
| Readout | Absorbance at 490 nm |
Protocol: Western Blot for Apoptosis Markers
This protocol can be used to investigate if the compound induces apoptosis, a common mechanism for anticancer agents.[2]
Objective: To detect changes in the expression of key apoptosis-related proteins (e.g., Caspase-3, PARP) in cells treated with the compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Proposed Signaling Pathway Investigation
Should initial screens indicate anticancer activity, a potential mechanism to investigate is the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be modulated by this compound.
Data Presentation
All quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| PC3 | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value |
| Normal Fibroblasts | Experimental Value | Experimental Value |
Table 2: Hypothetical Quantification of Apoptosis Markers from Western Blot
| Treatment | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP |
| Vehicle Control | 1.0 | 1.0 |
| Compound (IC50) | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value |
Conclusion
While this compound is not yet an established chemical probe, its structural similarity to other biologically active phenylacetamides makes it a candidate for further investigation. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to systematically characterize its biological activity, identify its molecular targets, and potentially develop it into a novel chemical probe for therapeutic research.
References
Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide in Animal Studies
Disclaimer: The compound 2-(4-Iodophenyl)-n-methylacetamide is a novel or not extensively studied substance. As such, there is no publicly available data on its specific dosage, administration, or biological effects in animal models. The following application notes and protocols are therefore provided as a general guide for researchers and drug development professionals on how to approach the preclinical evaluation of a novel investigational compound with a similar chemical scaffold. The information is based on standard practices in pharmacology and toxicology and on data available for structurally related acetamide derivatives. It is imperative that all animal studies are conducted in compliance with ethical guidelines and regulations, and under the approval of an Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound belongs to the class of acetamide derivatives, a chemical scaffold present in various biologically active molecules. Phenylacetamide derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. The introduction of an iodine atom on the phenyl ring may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially making it a candidate for imaging studies or targeted therapies.
This document outlines a general framework for the initial in vivo evaluation of this compound in animal models, focusing on establishing appropriate dosage and administration routes.
General Workflow for Preclinical Animal Studies
The initial evaluation of a novel compound like this compound in animal models typically follows a structured progression. The workflow is designed to first establish safety and tolerability, followed by pharmacokinetic profiling and then efficacy studies in relevant disease models.
Caption: General workflow for the preclinical evaluation of a novel investigational compound.
Dosage and Administration: Experimental Protocols
Given the absence of specific data for this compound, a series of initial experiments are necessary to determine a safe and effective dosage range and the most appropriate route of administration.
The primary goal of these initial studies is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. These studies are typically performed in a small number of animals, often mice or rats.
Protocol: Single-Dose Escalation Study in Mice
-
Animal Model: Healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the compound's solubility. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80.
-
Dose Levels: Based on in vitro cytotoxicity data (if available), select a starting dose. A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals. Dose escalation may proceed in a logarithmic fashion (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of the compound to each cohort of animals (n=3-5 per group) via a selected route (e.g., intraperitoneal injection as a common initial route). A control group should receive the vehicle only.
-
Observation: Monitor the animals closely for signs of toxicity for at least 72 hours, and up to 14 days. Observations should include changes in weight, behavior, and any signs of distress.
-
Data Collection: Record all observations systematically. At the end of the observation period, animals may be euthanized for gross necropsy and histopathological analysis of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
| Parameter | Description |
| Animal Model | Mice (e.g., C57BL/6), single sex, 8-10 weeks old |
| Group Size | 3-5 animals per dose group, plus a vehicle control group |
| Starting Dose | 1-5 mg/kg (or based on in vitro data) |
| Dose Escalation | Logarithmic increase (e.g., 1, 3, 10, 30, 100 mg/kg) |
| Route of Administration | Intraperitoneal (IP), Intravenous (IV), or Oral (PO) |
| Observation Period | 72 hours to 14 days |
| Endpoints | Clinical signs of toxicity, body weight changes, mortality, gross necropsy, and histopathology of major organs. |
Table 1: General Parameters for an Acute Toxicity and Dose-Range Finding Study.
The choice of administration route is critical and depends on the intended clinical application and the physicochemical properties of the compound.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.
-
Intraperitoneal (IP): Commonly used in rodent studies for systemic delivery, bypassing first-pass metabolism to some extent.
-
Oral (PO): The preferred route for many drugs, but bioavailability can be variable. Requires assessment of oral absorption.
-
Subcutaneous (SC): Provides slower, more sustained release compared to IV or IP.
The dose-range finding study should ideally be repeated for the most relevant intended clinical route of administration.
Hypothetical Signaling Pathway Involvement
While the specific mechanism of action for this compound is unknown, related phenylacetamide derivatives have been shown to interact with various signaling pathways, particularly in the context of cancer. A hypothetical pathway that could be investigated is the modulation of apoptosis.
Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of action of this compound.
Conclusion
The study of this compound in animal models requires a systematic approach, beginning with dose-range finding and acute toxicity studies to establish a safe dosage window. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to design and conduct initial preclinical investigations. All experimental work must be guided by rigorous ethical considerations and regulatory compliance to ensure the welfare of the research animals and the integrity of the scientific findings. Further studies into the pharmacokinetics, pharmacodynamics, and efficacy of this novel compound will be contingent on the outcomes of these initial safety and tolerability assessments.
Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis and preparation of solutions of 2-(4-Iodophenyl)-n-methylacetamide, a compound of interest in medicinal chemistry and drug development. The information is intended for use by qualified researchers and scientists.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| CAS Number | 18698-96-9 (for 2-iodophenylacetic acid precursor) |
| Appearance | Expected to be a solid at room temperature |
Synthesis of this compound
Two plausible synthetic routes are presented below. Route A involves the amidation of 4-iodophenylacetic acid, while Route B describes the iodination of 2-phenyl-n-methylacetamide.
Synthetic Route A: Amidation of 4-Iodophenylacetic Acid
This route is advantageous if 4-iodophenylacetic acid is readily available. The direct amidation of a carboxylic acid with an amine is a common and efficient method.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
4-Iodophenylacetic acid
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
-
-
Procedure:
-
Dissolve 4-iodophenylacetic acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, prepare a solution of methylamine (1.2 equivalents).
-
Add the coupling agent (1.1 equivalents) to the carboxylic acid solution and stir for 10 minutes.
-
Slowly add the methylamine solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
DOT Diagram of Synthetic Workflow (Route A):
Caption: Synthetic workflow for this compound via amidation.
Synthetic Route B: Iodination of 2-Phenyl-n-methylacetamide
This route is preferable if 2-phenyl-n-methylacetamide is the starting material. Palladium-catalyzed C-H activation is a modern and efficient method for regioselective iodination.[1]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
2-Phenyl-n-methylacetamide
-
Molecular iodine (I₂)
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst
-
An oxidant/additive such as Cesium Acetate (CsOAc) and Sodium Bicarbonate (NaHCO₃)[1]
-
A suitable solvent system (e.g., a mixture of tert-Amyl alcohol and DMF)[1]
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
In a sealable reaction tube, combine 2-phenyl-n-methylacetamide (1 equivalent), Pd(OAc)₂ (e.g., 2 mol%), molecular iodine (e.g., 2.5 equivalents), CsOAc (e.g., 1.2 equivalents), and NaHCO₃ (e.g., 1 equivalent).[1]
-
Add the solvent mixture (e.g., t-AmylOH/DMF 1:1) to the tube.[1]
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 65 °C) for a designated time (e.g., 20 hours).[1] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a solution of sodium thiosulfate to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
-
DOT Diagram of Synthetic Workflow (Route B):
References
Application Notes and Protocols for the Purification of Synthesized 2-(4-Iodophenyl)-n-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of synthesized 2-(4-Iodophenyl)-n-methylacetamide, a key intermediate in various pharmaceutical syntheses. The following techniques are described: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). These methods are designed to yield high-purity material suitable for subsequent research and development applications.
Purification Strategy Overview
The selection of a purification technique depends on the impurity profile of the crude product, the desired final purity, and the scale of the synthesis. A general workflow for purification is presented below.
Caption: General workflow for the purification of synthesized this compound.
Data Presentation
The following table summarizes typical quantitative data associated with each purification technique. These values are illustrative and may vary depending on the specific reaction conditions and impurity profile of the crude material.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Parameters |
| Recrystallization | 80-95% | >98% | 70-90% | Solvent system, Cooling rate |
| Column Chromatography | 60-90% | >99% | 60-85% | Stationary phase, Mobile phase, Column dimensions |
| Preparative HPLC | >90% | >99.5% | 80-95% | Column type, Mobile phase, Flow rate, Loading |
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Protocol:
-
Solvent Selection: Begin by determining a suitable solvent or solvent system. Good solvents will dissolve the compound when hot but not at room temperature. Based on related compounds, mixtures of ethyl acetate/hexane or ethanol/water are good starting points.[1][2][3]
-
To test, place a small amount of the crude product in a test tube and add a few drops of the chosen solvent. Heat the mixture until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Caption: Principle of silica gel column chromatography for purification.
Protocol:
-
Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common mobile phase for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the mobile phase.
-
Secure a glass column vertically and add a small plug of glass wool or ensure a fritted disc is present at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. The typical height of the silica gel bed can range from 10-20 cm.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or inert gas) to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to obtain highly pure compounds. It is particularly useful for separating closely related impurities or for final polishing steps. The principles of scaling up from an analytical method are crucial for successful preparative HPLC.[5][6]
Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method to separate the target compound from its impurities. A reversed-phase C18 column is often a good starting point.
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.
-
Optimize the gradient or isocratic conditions to achieve good resolution.
-
-
Scale-Up:
-
Based on the analytical method, scale up to a preparative column with the same stationary phase.
-
The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column.[5] For example, when scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate can be scaled up by a factor of approximately 21.[6]
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Purification Run:
-
Equilibrate the preparative HPLC system with the mobile phase.
-
Inject the prepared sample.
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Post-Purification:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the final high-purity product.
-
Disclaimer: These protocols provide general guidance. The specific conditions for each purification technique should be optimized for the particular sample and desired outcome. Always follow appropriate laboratory safety procedures.
References
Application Notes: 2-(4-Iodophenyl)-N-methylacetamide in Organic Synthesis
Introduction
2-(4-Iodophenyl)-N-methylacetamide is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its primary application lies in its role as a precursor for the synthesis of targeted covalent inhibitors, most notably Sotorasib (AMG 510), a potent and selective inhibitor of the KRAS G12C mutant protein. The presence of the iodo-functional group on the phenyl ring provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the synthesis of a key intermediate for Sotorasib.
Application: Precursor for Sotorasib (AMG 510) Synthesis
Sotorasib is a landmark therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. The synthesis of Sotorasib involves a multi-step pathway where this compound serves as a crucial starting material. It undergoes a reaction with oxalyl chloride to form a reactive intermediate which then participates in a cyclization reaction to build the core structure of the final drug molecule.
The KRAS protein is a GTPase that functions as a molecular switch in cellular signaling pathways, including the MAPK and PI3K-AKT pathways, which are critical for cell proliferation, differentiation, and survival.[1] The G12C mutation in KRAS leads to its constitutive activation, driving uncontrolled cell growth and tumorigenesis.[1] Sotorasib covalently binds to the mutant cysteine-12 residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.[1]
Below is a diagram illustrating the simplified KRAS G12C signaling pathway and the point of inhibition by Sotorasib.
Caption: Simplified KRAS G12C signaling pathway and inhibition by Sotorasib.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the acylation of N-methyl-4-iodoaniline with acetyl chloride.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methyl-4-iodoaniline | 233.05 | 10.0 g | 42.9 mmol |
| Acetyl chloride | 78.50 | 3.7 mL | 51.5 mmol |
| Pyridine | 79.10 | 4.2 mL | 51.5 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a stirred solution of N-methyl-4-iodoaniline (10.0 g, 42.9 mmol) and pyridine (4.2 mL, 51.5 mmol) in dichloromethane (100 mL) at 0 °C, add acetyl chloride (3.7 mL, 51.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Expected Yield: 85-95%
Characterization Data:
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-114 °C |
| 1H NMR (CDCl3) | δ 7.75 (d, 2H), 7.15 (d, 2H), 3.30 (s, 3H), 2.15 (s, 3H) |
| 13C NMR (CDCl3) | δ 170.5, 138.0, 130.0, 128.5, 93.0, 37.0, 22.5 |
Protocol 2: Synthesis of a Key Intermediate for Sotorasib
This protocol outlines the reaction of this compound with oxalyl chloride, as described in patent WO 2021/097207 A1, to form a crucial intermediate for the synthesis of Sotorasib.[2]
Workflow Diagram:
Caption: Synthetic workflow from Amide 1 to a key Sotorasib intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Note |
| This compound (Amide 1) | 275.09 | Starting Material |
| Oxalyl chloride | 126.93 | Reagent |
| Dichloromethane (DCM) | - | Solvent |
| Other reagents for subsequent steps | - | As per patent WO 2021/097207 A1 |
Procedure (based on patent description):
-
This compound (Amide 1) is reacted with oxalyl chloride in a suitable solvent such as dichloromethane (DCM) to form intermediate 2.[2]
-
This intermediate is then carried through a subsequent step to give a DCM solution of intermediate 3, which is not isolated but used directly in the next step.[2]
-
The resulting urea compound 3 undergoes cyclization under basic conditions to yield the racemic dione compound 4.[2]
Quantitative Data (from patent):
| Step | Product | Yield |
| Steps 1a and 1b | rac-dione compound 4 | 41% over two steps |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis, particularly for the construction of complex, biologically active molecules like Sotorasib. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.
References
Application Notes and Protocols for the Analysis of 2-(4-Iodophenyl)-N-methylacetamide in Biological Samples
Introduction
2-(4-Iodophenyl)-N-methylacetamide is a compound of interest in various fields of research, including drug development and metabolism studies. Accurate and reliable analytical methods are crucial for determining its concentration in biological matrices to understand its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the quantification of this compound in common biological samples such as plasma, urine, and tissue homogenates. The methodologies described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers.
The primary analytical techniques suitable for the detection of this compound include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity in complex biological matrices.[1]
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound at moderate to high concentrations.
Principle: The compound is first extracted from the biological matrix. The extract is then injected into an HPLC system where it is separated from other components on a stationary phase. The concentration is determined by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Protocol: A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile and water.[2] For applications compatible with mass spectrometry, formic acid can be used as a modifier instead of phosphoric acid.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical assays, especially for low concentrations of the analyte.
Principle: Similar to HPLC-UV, the analyte is first separated using an HPLC system. The eluent is then introduced into a mass spectrometer. The analyte is ionized, and specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Protocol: Urine samples can be prepared by a simple dilution step, for example, a 10-fold dilution in formic acid, before injection into the LC-MS/MS system.[3] A C18 reverse-phase column is commonly used for separation, with a mobile phase typically consisting of a mixture of methanol and an aqueous formic acid solution.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.
Principle: The analyte is extracted and may be derivatized. The sample is then injected into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer for detection and quantification.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Mass spectrometer (e.g., single quadrupole or ion trap)
Sample Preparation Protocols
Effective sample preparation is critical to remove interferences and concentrate the analyte.
Protein Precipitation (for Plasma/Serum)
This is a simple and rapid method for removing proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) (for Urine and Plasma)
LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.
Protocol:
-
To 1 mL of urine or plasma, add a suitable internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE) (for various biological matrices)
SPE provides cleaner extracts compared to protein precipitation and LLE and can be automated for high-throughput analysis.
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., diluted plasma or hydrolyzed urine).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described analytical methods for the quantification of this compound. These values are hypothetical and should be established during method validation.
Table 1: HPLC-UV Method Performance
| Parameter | Plasma | Urine |
| Linearity Range | 0.1 - 50 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Recovery | 85 - 95% | 88 - 98% |
| Precision (RSD%) | < 10% | < 8% |
| Accuracy | 90 - 110% | 92 - 108% |
Table 2: LC-MS/MS Method Performance
| Parameter | Plasma | Urine |
| Linearity Range | 0.1 - 1000 ng/mL | 0.5 - 2000 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Recovery | 92 - 105% | 95 - 108% |
| Precision (RSD%) | < 5% | < 5% |
| Accuracy | 95 - 105% | 96 - 104% |
Table 3: GC-MS Method Performance
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 500 ng/mL | 5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Recovery | 80 - 90% | 85 - 95% |
| Precision (RSD%) | < 15% | < 12% |
| Accuracy | 88 - 112% | 90 - 110% |
Experimental Workflows and Signaling Pathway Diagrams
Caption: General experimental workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Separation of Acetamide, N-(2-iodophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Iodophenyl)-n-methylacetamide synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inefficient Activation of Carboxylic Acid: The carboxylic acid, 2-(4-Iodophenyl)acetic acid, may not be effectively activated for amidation.
-
Poor Nucleophilicity of Methylamine: While methylamine is generally a good nucleophile, reaction conditions may not be optimal.
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Degradation of Reagents or Starting Materials: Moisture or improper storage can lead to the degradation of coupling agents, solvents, or starting materials.
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Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
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Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.
Solutions:
-
Optimize Coupling Agent: Experiment with different coupling agents. A comparison of commonly used agents is provided in Table 1. For instance, HATU is known to be a highly efficient coupling reagent, often providing better yields than carbodiimide-based reagents like EDC and DCC, especially for challenging couplings.[1][2]
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Use of Additives: When using carbodiimide coupling agents like EDC or DCC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve yields by forming a more reactive activated ester and minimizing side reactions such as racemization.[2]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.
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Temperature Screening: Screen a range of temperatures, for example, from 0 °C to room temperature, and in some cases, gentle heating (e.g., 40-60 °C) might be beneficial, though this can also increase the risk of side reactions.
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Solvent Selection: Common solvents for amide coupling reactions include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The choice of solvent can impact reaction efficiency, so screening different options is recommended.
Problem 2: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-(4-Iodophenyl)acetic acid or methylamine in the product mixture.
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Side Products from Coupling Agent: Carbodiimide coupling agents can form urea byproducts. For example, DCC forms dicyclohexylurea (DCU), which is often difficult to remove due to its low solubility in many organic solvents.[2] EDC forms a water-soluble urea, which is easier to remove during aqueous workup.[2]
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Formation of N-acylurea: The activated carboxylic acid intermediate can rearrange to form a stable N-acylurea, which does not react further with the amine. The addition of HOBt can help to suppress this side reaction.
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Epimerization: If the starting carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide reagents in the absence of additives.[2]
Solutions:
-
Optimize Stoichiometry: Adjust the stoichiometry of the coupling agent and base to ensure complete consumption of the limiting reagent.
-
Choice of Coupling Agent: If DCU is a persistent impurity, switch from DCC to EDC.
-
Aqueous Workup: A thorough aqueous workup is crucial for removing water-soluble byproducts and unreacted reagents. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted methylamine and any basic additives like DIPEA. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and HOBt.
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Chromatography: Purification by column chromatography on silica gel is an effective method for separating the desired product from closely related impurities.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Common solvent systems for recrystallization of amides include ethanol, ethyl acetate/hexanes, and acetone/water.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in optimizing the synthesis of this compound?
A1: The first step should be the synthesis and purification of the starting material, 2-(4-Iodophenyl)acetic acid. A common method for its synthesis is the diazotization of 2-(4-aminophenyl)acetic acid followed by reaction with potassium iodide. Ensuring the purity of this starting material is crucial for a clean subsequent amidation reaction.
Q2: Which coupling agent is generally the most effective for this type of amide bond formation?
A2: While the "best" coupling agent can be substrate-dependent, uronium-based reagents like HATU often provide higher yields and faster reaction times with fewer side reactions compared to carbodiimides like EDC and DCC.[1][2] However, they are also more expensive. A good starting point for optimization is to compare EDC/HOBt with HATU.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting carboxylic acid and the product amide should have different Rf values. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more quantitative monitoring.
Q4: What are the expected ¹H NMR signals for the product, this compound?
A4: Based on the structure and data from similar compounds, the expected ¹H NMR signals in CDCl₃ would be approximately: a singlet for the methyl group (N-CH₃) around δ 2.8 ppm, a singlet for the methylene group (CH₂) around δ 3.6 ppm, and two doublets in the aromatic region corresponding to the protons on the iodophenyl ring, likely around δ 7.0-7.8 ppm. The NH proton will appear as a broad singlet.
Q5: What is the best method to remove the DMF solvent after the reaction?
A5: DMF has a high boiling point and can be difficult to remove by rotary evaporation alone. One common technique is to perform an aqueous workup by diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent like ethyl acetate. The DMF will preferentially partition into the aqueous layer. Washing the organic layer multiple times with brine can further reduce the amount of residual DMF.
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amide Synthesis
| Coupling Agent | Additive | Common Base | Typical Yield Range | Key Advantages | Key Disadvantages |
| EDC | HOBt/HOAt | DIPEA, Et₃N | 60-95% | Water-soluble urea byproduct, easy workup.[2] | Can lead to epimerization without additives.[2] |
| DCC | HOBt/HOAt | DIPEA, Et₃N | 50-90% | Inexpensive. | Insoluble DCU byproduct can complicate purification.[2] |
| HATU | None needed | DIPEA, Et₃N | 85-99% | High yields, fast reactions, low epimerization.[1][2] | More expensive than carbodiimides. |
| BOP | None needed | DIPEA, Et₃N | 80-95% | Effective for hindered substrates. | Forms carcinogenic HMPA as a byproduct.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Iodophenyl)acetic acid
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Dissolve 2-(4-aminophenyl)acetic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using EDC/HOBt
-
Dissolve 2-(4-Iodophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add N,N'-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the reaction mixture and stir for 15-30 minutes at 0 °C.
-
Add methylamine (as a solution in THF or water, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualizations
References
optimizing reaction conditions for 2-(4-Iodophenyl)-n-methylacetamide synthesis
Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common and reliable method is the amide coupling reaction between 4-iodophenylacetic acid and methylamine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1][2][3] This method is known for its mild reaction conditions and good yields.[1]
Q2: Why is HOBt used in conjunction with EDC for this synthesis?
A2: HOBt is used as an additive to prevent side reactions and minimize racemization if chiral centers are present.[3] It reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid to generate a more stable and reactive HOBt-ester.[1][4] This active ester then reacts efficiently with the amine to form the desired amide, improving the overall yield and purity of the product.[1][3]
Q3: What are the typical solvents and reaction temperatures for this synthesis?
A3: Common aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are suitable for this reaction.[2][5] The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the coupling agents and then allowed to warm to room temperature (20-25 °C) to proceed to completion.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting material (4-iodophenylacetic acid) and the formation of the product can be visualized under UV light.
Q5: What is the expected yield for this synthesis?
A5: With optimized conditions using EDC and HOBt, yields can range from good to excellent, typically between 70% and 90%, depending on the scale and purity of the starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Coupling Reagents: EDC or HOBt may have degraded due to improper storage (exposure to moisture).2. Poor Quality Starting Materials: 4-iodophenylacetic acid or methylamine may be impure.3. Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions.4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use fresh, high-quality EDC and HOBt. Store them in a desiccator.2. Ensure the purity of starting materials using techniques like NMR or melting point analysis.3. Carefully measure all reagents, typically using 1.1-1.2 equivalents of the coupling agents and amine relative to the carboxylic acid.4. Monitor the reaction by TLC until the starting carboxylic acid is fully consumed. This may take several hours. |
| Presence of Multiple Spots on TLC | 1. Side Reactions: Formation of N-acylurea byproduct from the EDC reagent.2. Unreacted Starting Material: Incomplete reaction.3. Degradation of Product or Starting Material: The iodine-carbon bond can be sensitive to certain conditions, though generally stable. | 1. The addition of HOBt helps to minimize N-acylurea formation.[3] Purification by column chromatography will remove this byproduct.2. Allow the reaction to stir for a longer duration or consider a slight excess of the amine and coupling agents.3. Ensure the reaction is not exposed to high heat or strong light. |
| Difficulty in Product Purification | 1. Co-elution of Product and Byproducts: The polarity of the product and byproducts may be similar.2. Water-soluble Byproducts: The urea byproduct from EDC is water-soluble, but may not be fully removed by a simple extraction.[3] | 1. Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can improve separation.2. Perform multiple aqueous washes of the organic layer after the reaction. A wash with a dilute acid (e.g., 1M HCl) followed by a dilute base (e.g., saturated NaHCO3) can help remove unreacted starting materials and byproducts. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point of the product.2. Product Polymorphism: The product may exist in different crystalline forms. | 1. Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. If impurities are suspected, re-purify by column chromatography or recrystallization.2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available. |
Experimental Protocols
Synthesis of this compound via EDC/HOBt Coupling
Materials:
-
4-Iodophenylacetic acid
-
Methylamine (as a solution in THF, e.g., 2.0 M)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodophenylacetic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and stir until dissolved.
-
Add methylamine solution (1.2 eq) followed by DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-18 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Iodophenyl)-n-methylacetamide and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Synthesis Step 1: Formation of 2-(4-Iodophenyl)acetic Acid
Question 1: My synthesis of 2-(4-iodophenyl)acetic acid from 2-(4-aminophenyl)propionic acid resulted in a low yield. What are the possible reasons and how can I improve it?
Answer: Low yields in the synthesis of 2-(4-iodophenyl)acetic acid via diazotization of the corresponding aminophenyl precursor followed by iodination can be attributed to several factors. Careful control of the reaction conditions is crucial for success.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Diazotization | Ensure the complete dissolution of 2-(4-aminophenyl)propionic acid in the acidic solution before adding sodium nitrite. Maintain a low temperature (typically below 5°C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[1] |
| Decomposition of Diazonium Salt | The diazonium salt is unstable at higher temperatures. It is imperative to keep the reaction mixture cold (0-5°C) throughout the diazotization and subsequent iodination steps. |
| Inefficient Iodination | Add the potassium iodide solution slowly to the diazonium salt solution while maintaining the low temperature. Ensure thorough mixing to promote the reaction. |
| Side Reactions | Premature decomposition of the diazonium salt can lead to the formation of phenolic byproducts. Maintaining a strongly acidic environment and low temperature helps to suppress these side reactions. |
| Losses During Work-up | Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Acidify the aqueous layer to the correct pH to ensure the carboxylic acid is in its neutral form for efficient extraction. |
A general experimental workflow for this step is outlined below:
Synthesis Step 2: Amidation to form this compound
This step can be approached in two ways:
-
Direct Amidation: Reacting 2-(4-iodophenyl)acetic acid directly with methylamine using a coupling agent.
-
Two-Step Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride, followed by reaction with methylamine.
Question 2: I am attempting a direct amidation of 2-(4-iodophenyl)acetic acid with methylamine using a coupling agent (e.g., HATU, DCC) and getting a low yield of the desired N-methylamide. What could be the issue?
Answer: Low yields in direct amidation reactions can stem from several sources, including issues with the coupling agent, side reactions, and the stability of the starting materials.
Potential Causes and Solutions:
| Cause | Solution |
| Ineffective Coupling Agent Activation | Ensure that the coupling agent is fresh and has been stored under anhydrous conditions. The reaction should be carried out in a dry aprotic solvent like DMF or DCM.[2][3] |
| Side Reactions with Coupling Agents | With HATU, a common side reaction is the formation of a guanidinium byproduct if the amine is highly nucleophilic.[4] To mitigate this, add the amine after a pre-activation period of the carboxylic acid with HATU and a non-nucleophilic base like DIEA.[2][3] With DCC, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely, leading to lower isolated yields. Ensure efficient filtration. |
| Dehalogenation of the Aryl Iodide | While aryl iodides are generally stable, prolonged heating or the use of certain catalysts in coupling reactions can sometimes lead to dehalogenation.[5] Monitor the reaction by TLC or LC-MS for the appearance of the non-iodinated analog. If observed, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time). |
| Poor Nucleophilicity of the Amine | If using methylamine hydrochloride, ensure that a sufficient amount of base (e.g., triethylamine, DIEA) is added to liberate the free methylamine in situ. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small additional portion of the coupling agent can be added. |
A general workflow for direct amidation is as follows:
Question 3: I chose the acyl chloride route for amidation, but the conversion of 2-(4-iodophenyl)acetic acid to the acyl chloride is incomplete. How can I improve this step?
Answer: Incomplete conversion to the acyl chloride can be due to the quality of the chlorinating agent or the presence of moisture.
Potential Causes and Solutions:
| Cause | Solution |
| Decomposition of Chlorinating Agent | Use freshly distilled thionyl chloride (SOCl₂) or a fresh bottle of oxalyl chloride. These reagents are sensitive to moisture. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient Reaction Time or Temperature | The reaction with thionyl chloride often requires refluxing for several hours.[2] When using oxalyl chloride with a catalytic amount of DMF, the reaction is typically faster and can often be performed at room temperature.[6] |
| Incomplete Removal of Excess Reagent | After the reaction, the excess thionyl chloride or oxalyl chloride must be removed under vacuum, as it can interfere with the subsequent amidation step. |
Synthesis Step 3: N-Methylation of 2-(4-Iodophenyl)acetamide (if primary amide was synthesized first)
Question 4: My N-methylation of 2-(4-iodophenyl)acetamide is giving low yields and multiple products. What are the common pitfalls?
Answer: N-alkylation of secondary amides can be challenging due to the relatively low nucleophilicity of the amide nitrogen and the potential for side reactions.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Deprotonation | The amide proton needs to be removed by a strong base to generate the more nucleophilic amide anion. Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a dry aprotic solvent like THF or DMF.[7] Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions. |
| O-Alkylation Side Reaction | A common side reaction is the alkylation of the amide oxygen, forming an imino ether. The ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and alkylating agent.[8] Using a less polar solvent and a "harder" alkylating agent like dimethyl sulfate can sometimes favor N-alkylation over O-alkylation. |
| Over-alkylation | While less common for secondary amides, if a primary amide was the starting material, over-alkylation to the tertiary amide can occur. Careful control of stoichiometry is important. |
| Low Reactivity of Alkylating Agent | Methyl iodide is a common and effective methylating agent. Ensure it is not old or decomposed. |
| Decomposition of Starting Material or Product | The use of very strong bases like n-butyllithium can sometimes lead to decomposition if not handled at very low temperatures. |
A general workflow for N-methylation is as follows:
Frequently Asked Questions (FAQs)
Q1: Is the C-I bond in 2-(4-iodophenyl)acetic acid stable during the conversion to an acyl chloride with thionyl chloride?
A1: Yes, the aryl iodide bond is generally stable under the conditions used for forming an acyl chloride with thionyl chloride or oxalyl chloride. These reagents are electrophilic and primarily react with the carboxylic acid functional group. However, prolonged exposure to high temperatures should be avoided as a general precaution.
Q2: What is the best method to purify the final this compound product?
A2: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.
-
Column Chromatography: If the impurities have similar polarities to the product, silica gel column chromatography is the most common method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q3: Can I perform a one-pot synthesis from the carboxylic acid to the N-methylamide?
A3: A one-pot synthesis is feasible. One approach is to use a coupling agent that allows for the direct amidation with N-methylamine. Another possibility is a one-pot procedure where the carboxylic acid is first converted to an activated intermediate (like an acyl chloride or an active ester) in situ, followed by the addition of N-methylamine without isolating the intermediate. This can improve efficiency and reduce material loss between steps.
Q4: My NMR spectrum shows unexpected signals. What are the likely byproducts?
A4: The byproducts will depend on the synthetic route taken.
-
Amidation Step: Unreacted starting carboxylic acid, the urea byproduct from DCC coupling, or the guanidinium byproduct from HATU coupling.[4]
-
N-Methylation Step: The O-methylated imino ether is a common byproduct.[8]
-
General: De-iodinated product (2-phenyl-N-methylacetamide) might be present if harsh conditions were used.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety procedures should be followed. Specifically:
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO and CO₂). These should be handled in a fume hood.
-
Strong bases like sodium hydride and n-butyllithium are flammable and react violently with water. They should be handled under an inert atmosphere.
-
Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Iodophenyl)acetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-iodophenyl)acetic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) in an anhydrous solvent like dichloromethane (DCM). If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF) (1-2 drops).[6]
-
If using thionyl chloride, heat the mixture to reflux and stir for 2-4 hours. If using oxalyl chloride, stir at room temperature for 1-2 hours.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude 2-(4-iodophenyl)acetyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound via Acyl Chloride
-
In a separate flask under an inert atmosphere, dissolve methylamine hydrochloride (1.2 eq) in anhydrous DCM.
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Add a base such as triethylamine (2.5 eq) and stir for 15 minutes at room temperature.
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Cool the amine solution to 0°C.
-
Dissolve the crude 2-(4-iodophenyl)acetyl chloride from Protocol 1 in anhydrous DCM and add it dropwise to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Direct Amidation using HATU
-
Dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add methylamine hydrochloride (1.2 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the product.[2][3]
References
- 1. JPH05140028A - Production of 2-(4-iodophenyl)-propionic acid and its ester - Google Patents [patents.google.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 7. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(4-Iodophenyl)-n-methylacetamide. The information is tailored for researchers, scientists, and professionals in drug development to help reduce byproducts and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using carbodiimide coupling reagents like EDC in the presence of HOBt.
Q1: My TLC plate shows multiple spots, indicating a messy reaction. What are the likely causes and how can I resolve this?
A1: A messy TLC plate is a common issue and can stem from several sources. The primary suspects are the formation of byproducts, degradation of starting materials or products, and residual coupling agents.
-
N-acylurea Byproduct: A major byproduct in carbodiimide-mediated reactions is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1][2] This rearrangement is particularly prevalent in polar aprotic solvents like DMF.[3]
-
Residual Reagents: Unreacted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and any base used (e.g., DIPEA) will appear on the TLC.
-
Degradation: If the reaction is heated for an extended period, thermal degradation of the starting materials or the desired product can occur.[3]
Troubleshooting Steps:
-
Solvent Selection: Switch from polar aprotic solvents like DMF to less polar alternatives such as Dichloromethane (DCM) or Tetrahydrofuran (THF). This can significantly reduce the formation of the N-acylurea byproduct.[3][4]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC to avoid unnecessarily long reaction times.
-
Workup Procedure: Implement a thorough aqueous workup to remove water-soluble byproducts and reagents. An acidic wash (e.g., dilute HCl) will remove the EDC urea byproduct and any excess base, while a basic wash (e.g., dilute NaOH or NaHCO3) can help remove unreacted HOBt and the starting carboxylic acid.[3]
-
Order of Addition: To minimize side reactions, activate the carboxylic acid (4-iodophenylacetic acid) with EDC and HOBt first, and then add the amine (methylamine).[3][5]
Q2: The yield of my desired product, this compound, is consistently low. How can I improve it?
A2: Low yields can be attributed to incomplete reactions, the formation of stable byproducts, or loss of product during purification.
-
Inefficient Coupling: The reaction conditions may not be optimal for efficient amide bond formation.
-
Byproduct Formation: The formation of N-acylurea consumes the activated carboxylic acid, thereby reducing the yield of the desired amide.[1]
-
Purification Issues: The product may be partially soluble in the aqueous phase during workup, leading to losses.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Ensure that the coupling reagents are used in the correct molar ratios. A slight excess of the coupling agent (e.g., 1.1-1.5 equivalents of EDC) is often beneficial.[4]
-
Reaction Time and Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Running the reaction at room temperature or 0 °C for a longer duration might improve the yield. One study on a similar amidation found 60°C to be optimal.[4]
-
Role of Additives: The addition of HOBt is crucial as it forms a more stable active ester, which reacts efficiently with the amine and suppresses side reactions.[6] In some cases, a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP) can improve yields, especially with less reactive amines.[7]
-
Extraction Solvent: During workup, use an appropriate organic solvent for extraction in which your product has high solubility and is immiscible with water (e.g., ethyl acetate, DCM). If the product has some water solubility, saturating the aqueous phase with brine (saturated NaCl solution) can reduce its solubility in water and improve extraction efficiency.
Q3: I am struggling to remove the EDC-urea byproduct and other reagents from my final product. What is the best purification strategy?
A3: The choice of purification strategy depends on the properties of your product and the impurities.
-
EDC and its urea byproduct: These are generally water-soluble, making them removable by aqueous extraction.[8]
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HOBt: HOBt can be removed with a basic wash.[3]
-
N-acylurea: This byproduct can be more challenging to remove as its polarity can be similar to the desired product.
Purification Strategies:
-
Aqueous Workup: As a first step, perform a sequential wash of the organic layer with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO3 solution), and finally with brine.[3]
-
Chromatography: If the aqueous workup is insufficient, column chromatography is the most effective method for removing persistent impurities like N-acylurea. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the desired product.
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Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the coupling of 4-iodophenylacetic acid with methylamine using a coupling agent. Carbodiimides, such as EDC, are frequently used for this purpose, often in combination with an additive like HOBt to improve efficiency and reduce side reactions.
Q2: What are the main byproducts to expect in this reaction?
A2: The most significant byproduct is typically the N-acylurea, which results from an intramolecular rearrangement of the O-acylisourea intermediate.[1][2] Other potential impurities include the urea formed from the hydrolysis of EDC and any unreacted starting materials.
Q3: Why is HOBt used in combination with EDC?
A3: HOBt acts as a catalyst and serves two main purposes. First, it reacts with the O-acylisourea intermediate to form an HOBt-ester. This ester is more stable than the O-acylisourea and less prone to rearranging into the N-acylurea byproduct. Second, the HOBt-ester is highly reactive towards the amine, leading to a more efficient formation of the desired amide and minimizing side reactions like racemization (if a chiral center were present).[6][8]
Q4: Can I use a different coupling agent?
A4: Yes, other coupling agents can be used. Dicyclohexylcarbodiimide (DCC) is another common choice, but its urea byproduct is insoluble in most organic solvents, which can complicate purification.[5] Other options include uronium-based reagents like HBTU or HATU, which are also very efficient.[8]
Quantitative Data
The following tables provide quantitative data from studies on similar amide coupling reactions. This data can be used to guide the optimization of the synthesis of this compound.
Table 1: Effect of EDC.HCl Concentration and Reaction Time on Product Yield *
| Entry | EDC.HCl (mmol) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 2.0 | 30 | 60 | 60.1 |
| 2 | 2.5 | 30 | 60 | 62.3 |
| 3 | 3.0 | 30 | 60 | 70.2 |
| 4 | 3.5 | 30 | 60 | 70.5 |
| 5 | 3.0 | 60 | 60 | 75.6 |
| 6 | 3.0 | 90 | 60 | 80.1 |
| 7 | 3.0 | 120 | 60 | 88.5 |
| 8 | 3.0 | 150 | 60 | 93.1 |
*Data adapted from a study on the amidation of cinnamic acid with p-anisidine in THF.[4] The ratio of carboxylic acid to amine was 1:1.
Table 2: Influence of Additives on the Suppression of N-acylurea Formation *
| Entry | Additive | Fuel (EDC) used for N-acylurea (%) | Fuel (EDC) used for Anhydride (%) |
| 1 | None | 39 | 59 |
| 2 | 1,2,4-Triazole | 40 | 60 |
| 3 | DMAP | 40 | 60 |
| 4 | Pyridine | 5 | 92 |
*Data adapted from a study on a carbodiimide-fueled reaction cycle.[9] The anhydride is the desired intermediate for the subsequent reaction with an amine.
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
-
Preparation: In a round-bottom flask, dissolve 4-iodophenylacetic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Add HOBt (1.1 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDC (1.2 eq) to the cooled solution in portions. Allow the mixture to stir at 0 °C for 30 minutes.
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Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Competing pathways: desired reaction vs. N-acylurea byproduct formation.
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
Technical Support Center: Crystallization of 2-(4-Iodophenyl)-n-methylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-(4-Iodophenyl)-n-methylacetamide.
Troubleshooting Crystallization Issues
Effectively troubleshooting the crystallization of this compound requires a systematic approach. The following guide addresses common problems encountered during the process.
Problem: The compound "oils out" instead of crystallizing.
Possible Causes & Solutions:
-
Supersaturation is too high: The solution is likely cooling too quickly, causing the compound to come out of solution above its melting point.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the saturation. Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.
-
-
Insoluble impurities: The presence of impurities can lower the melting point of the mixture, leading to oiling out.
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Solution: If the solution has a noticeable color, consider a hot filtration step with activated charcoal to remove colored impurities. Ensure all starting materials are of high purity.
-
-
Inappropriate solvent: The chosen solvent may not be ideal for this specific compound's crystallization.
-
Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which it is less soluble) can sometimes promote better crystal formation.
-
Problem: No crystals form, even after extended cooling.
Possible Causes & Solutions:
-
Solution is not sufficiently supersaturated: Too much solvent may have been used initially.
-
Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool again. To check for saturation, dip a glass rod into the solution and let the solvent evaporate; a solid residue should form.[1]
-
-
Lack of nucleation sites: Crystal growth requires an initial point of nucleation.
-
Solution: Try scratching the inside of the flask with a glass rod just below the solvent level to create microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny seed crystal of this compound from a previous successful crystallization.
-
-
Compound is highly soluble at low temperatures: The chosen solvent may be too effective at keeping the compound in solution, even when cold.
-
Solution: Consider using a different solvent in which the compound has lower solubility at room temperature or below. Alternatively, employ an anti-solvent crystallization technique where a "poor" solvent is slowly added to the solution to induce precipitation.
-
Problem: Crystal yield is very low.
Possible Causes & Solutions:
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Excessive solvent: As with the failure to form crystals, using too much solvent is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[1]
-
Solution: Before filtration, cool the solution in an ice bath to minimize the compound's solubility. Use a minimal amount of ice-cold solvent to wash the collected crystals. The mother liquor can be concentrated to recover more of the compound, although it may be less pure.
-
-
Premature crystallization: If crystals form while the solution is still hot, the compound will be lost during hot filtration (if performed).
-
Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. If necessary, add a small amount of extra solvent before any hot filtration step.
-
Problem: Crystals are very fine or form too rapidly.
Possible Causes & Solutions:
-
Solution cooled too quickly: Rapid cooling leads to the formation of many small crystals, which can trap impurities.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also be beneficial.[1]
-
-
High degree of supersaturation: A very concentrated solution can crash out of solution quickly.
-
Solution: Reheat the solution and add a small amount of additional solvent. This will decrease the supersaturation and allow for more controlled crystal growth.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
Based on the properties of the structurally similar N-(4-iodophenyl)acetamide, polar organic solvents are likely to be effective. Good starting points would be methanol, ethanol, or isopropanol.[2] It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture. The compound is expected to have limited solubility in nonpolar solvents like hexane.[2]
Q2: How does the iodine atom affect the crystallization process?
The heavy iodine atom increases the molecule's overall polarity and can lead to stronger intermolecular interactions, which may facilitate crystallization. Halogenated aromatic compounds are often highly crystalline. However, the presence of iodine also makes the compound susceptible to certain impurities, such as di-iodinated species, which can be difficult to remove by crystallization alone.
Q3: My purified compound has a slight discoloration. What could be the cause?
A yellowish or brownish tint can indicate the presence of trace amounts of elemental iodine, which can form from the degradation of the iodo-compound, particularly if exposed to light or heat for extended periods. Washing the crude product with a dilute solution of sodium thiosulfate can help remove residual iodine.
Q4: Can I use a mixed solvent system?
Yes, mixed solvent systems are often very effective for recrystallization. A common technique is to dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Reheating to clarify and then slow cooling can produce high-quality crystals.
Q5: What is polymorphism and should I be concerned about it for this compound?
Quantitative Data Summary
The following table summarizes relevant physical property data for the closely related compound N-(4-Iodophenyl)acetamide, which can serve as an estimate for this compound.
| Property | Value | Source |
| Molecular Formula | C8H8INO | [3][4] |
| Molecular Weight | 261.06 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 184 °C | [5] |
| Boiling Point | 310.8 °C at 760 mmHg | [5] |
| Water Solubility | 182.7 mg/L (25 °C) | [5] |
Experimental Protocols
Recommended Starting Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and with heating. Good candidates include ethanol, methanol, and isopropanol.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath). Continue adding the solvent portion-wise until the compound just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
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Drying: Dry the crystals thoroughly. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N-(4-Iodophenyl)acetamide [webbook.nist.gov]
- 4. N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. N-(4-Iodophenyl)acetamide (CAS 622-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Enhancing the Purity of 2-(4-Iodophenyl)-n-methylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(4-Iodophenyl)-n-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Such as 4-iodophenylacetic acid and methylamine.
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Reagent-Related Impurities: Excess reagents or by-products from coupling agents used in amide bond formation.
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Side-Reaction Products: Impurities arising from side reactions, such as the formation of dimers or other derivatives.
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Solvent-Related Impurities: Residual solvents from the reaction or initial work-up.[1]
-
Degradation Products: The compound may degrade upon exposure to high temperatures, strong acids or bases, or light.
Q2: What is the initial step to purify crude this compound after synthesis?
A2: An initial aqueous work-up is recommended. This typically involves washing the crude product with a dilute acid (e.g., 1M HCl) to remove any unreacted methylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-iodophenylacetic acid. A final wash with brine helps to remove residual water and some water-soluble impurities.
Q3: My purified product still shows a low melting point and broad peaks in the NMR spectrum. What should I do?
A3: A low melting point and broad NMR peaks are indicative of impurities. Further purification using techniques like recrystallization or column chromatography is necessary. These methods are effective for separating the target compound from closely related impurities.
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: The following techniques are recommended for purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reverse-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
Issue 1: Presence of Starting Materials in the Final Product
Symptoms:
-
NMR spectrum shows peaks corresponding to 4-iodophenylacetic acid or methylamine.
-
TLC analysis shows spots corresponding to the starting materials.
Solution:
-
Acid-Base Washing: Perform a thorough acid-base wash as described in Q2 of the FAQs.
-
Column Chromatography: If washing is insufficient, column chromatography is highly effective for separating the polar starting materials from the less polar product.
Issue 2: Persistent Colored Impurities in the Product
Symptoms:
-
The isolated solid is off-white, yellow, or brown instead of a white crystalline solid.
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the hot solution through a pad of Celite to remove the carbon and adsorbed impurities. The desired product can then be recovered by recrystallization.
-
Recrystallization: This is a primary technique for removing colored impurities and improving the crystalline nature of the product.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed to purify this compound by removing soluble impurities.
Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common solvent system for similar compounds is a mixture of ethyl acetate and hexane.[2]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: If activated carbon was used, filter the hot solution through a pre-warmed funnel with filter paper or a Celite pad to remove the carbon.
-
Crystallization: Slowly add hexane to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value/Range |
| Solvent System | Ethyl Acetate / Hexane |
| Dissolution Temperature | Boiling point of Ethyl Acetate |
| Crystallization Temperature | 0 - 5 °C |
| Expected Yield | 70 - 90% |
Protocol 2: Flash Column Chromatography
This method is used for the purification of the compound when recrystallization is not effective or when a very high degree of purity is required.[3][4]
Procedure:
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as a slurry in the chosen eluent system.[2]
-
Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. For a compound of intermediate polarity like this compound, a gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) |
| Initial Eluent | 10% Ethyl Acetate in Hexane |
| Final Eluent | 30-50% Ethyl Acetate in Hexane |
| Monitoring | TLC with UV visualization |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
protocol modifications for sensitive 2-(4-Iodophenyl)-n-methylacetamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sensitive compound 2-(4-Iodophenyl)-n-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common synthetic route involves a two-step process. First, 2-(4-iodophenyl)acetic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the crude acyl chloride is reacted with methylamine to form the final N-methylated amide product.
Q2: What are the key stability concerns for this compound?
A2: As an aryl iodide, this compound is sensitive to both light and heat.[1] Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond, resulting in deiodination and the formation of impurities.[1] Similarly, elevated temperatures can accelerate this degradation process.[1] It is also susceptible to hydrolysis of the amide bond under strong acidic or basic conditions.[2]
Q3: How should this compound be properly stored?
A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[3] It is recommended to use an amber glass vial or to wrap the container in aluminum foil to protect it from light.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.[3]
Q4: What are the common applications of this compound in research and development?
A4: This compound is primarily used as a building block in organic synthesis. The aryl iodide moiety makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form more complex molecules.[5][6] These reactions are fundamental in the development of new pharmaceutical agents and functional materials.
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete conversion of the carboxylic acid to the acyl chloride. | - Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of SOCl₂).- Ensure the reaction is carried out under anhydrous conditions.- Gently heat the reaction mixture if necessary, but monitor for degradation.[1] |
| Hydrolysis of the acyl chloride intermediate. | - Perform the reaction under a dry atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. | |
| Degradation of the product during workup or purification. | - Avoid prolonged exposure to high temperatures.[1]- Use a suitable purification method like column chromatography with a non-polar eluent system. | |
| Product discoloration (yellow or brown) | Formation of elemental iodine due to light exposure.[1] | - Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil.[4]- Work in a dimly lit area or use a fume hood with the light turned off.[4] |
| Presence of impurities from starting materials or side reactions. | - Recrystallize the final product from a suitable solvent system (e.g., ethyl acetate/hexanes).- Perform column chromatography to remove colored impurities. | |
| Difficulty in removing unreacted starting material | Inefficient reaction conditions. | - Ensure the stoichiometry of the reactants is correct.- Increase the reaction time or temperature cautiously. |
| Similar polarity of the product and starting material. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider a chemical quench of the unreacted starting material if possible. |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion in Suzuki-Miyaura coupling | Inactive catalyst. | - Use a fresh batch of palladium catalyst.- Ensure proper activation of the precatalyst if required.[4] |
| Inefficient base. | - The choice of base is crucial; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6]- Ensure the base is anhydrous if the reaction is sensitive to water. | |
| Deactivation of the boronic acid/ester. | - Use fresh, high-quality boronic acid/ester.- Protodeboronation can be a side reaction; consider using a less aqueous solvent system if this is suspected.[4] | |
| Formation of homocoupling byproducts | Presence of oxygen in the reaction mixture. | - Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[4] |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Ensure the reaction conditions are suitable for the in-situ reduction of the Pd(II) species. | |
| Deiodination of the starting material | High reaction temperatures. | - Optimize the reaction temperature; some modern catalyst systems can facilitate Suzuki coupling at lower temperatures.[7] |
| Presence of reducing agents. | - Ensure all reagents and solvents are free from contaminants that could act as reducing agents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-(4-iodophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Methylamine solution (e.g., 2 M in THF or 40% in water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(4-iodophenyl)acetyl chloride is used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add methylamine solution (2.0-2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Solubility of N-methylacetamide (a related compound)
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
Note: The solubility of this compound is expected to be lower in polar solvents like water compared to N-methylacetamide due to the presence of the iodophenyl group.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
Comparative Analysis of the Predicted Biological Effects of 2-(4-Iodophenyl)-n-methylacetamide
Disclaimer: There is currently no direct experimental data available in the public domain regarding the biological effects of 2-(4-Iodophenyl)-n-methylacetamide. This guide provides a comparative analysis based on the known biological activities of structurally similar compounds. The predicted effects and associated data for this compound are therefore hypothetical and intended for research and informational purposes only.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative overview of the potential biological activities of this compound against established therapeutic agents. The comparison is structured around three hypothesized activities based on its chemical structure: butyrylcholinesterase (BChE) inhibition, anticancer (cytotoxic) activity, and tyrosine kinase inhibition.
Hypothesized Biological Activities
The chemical structure of this compound, featuring an N-phenylacetamide core and an iodinated phenyl group, suggests potential interactions with several biological targets. Structurally related N-phenylacetamide derivatives have demonstrated a range of biological effects, including enzyme inhibition and cytotoxicity. Furthermore, the presence of an iodophenyl moiety is a feature found in some potent tyrosine kinase inhibitors.
Based on these structural analogies, this guide will explore the following hypothetical biological activities for this compound:
-
Butyrylcholinesterase (BChE) Inhibition: Acetamide derivatives have been identified as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.
-
Anticancer (Cytotoxic) Activity: Phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.
-
Tyrosine Kinase Inhibition: The iodophenyl group is a key pharmacophore in several approved tyrosine kinase inhibitors used in cancer therapy.
Comparative Analysis of Butyrylcholinesterase (BChE) Inhibitory Activity
Hypothesis: this compound may act as an inhibitor of butyrylcholinesterase. This is based on studies of other substituted acetamide derivatives that show affinity for this enzyme.[1]
Comparison with a Standard BChE Inhibitor:
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound | BChE | Hypothetical | Galantamine | 0.92 |
| Substituted Acetamide Derivative (8c) | BChE | 3.94 ± 0.15 | Eserine (Physostigmine) | - |
| Uracil Derivative (4) | BChE | 0.137 | Neostigmine | 0.084 |
| Carbamate Derivative (1) | BChE | 0.12 ± 0.09 | - | - |
Data for proxy compounds are provided to illustrate the potential range of activity for this class of molecules.[1][2][3]
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring cholinesterase activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Butyrylcholinesterase (BChE) enzyme solution
-
Phosphate buffer (pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Test compound (this compound) and reference inhibitor
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the BChE enzyme solution to each well.
-
Add the test compound or reference inhibitor to the respective wells. A control well with no inhibitor should also be prepared.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, BTCI, to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Comparative Analysis of Tyrosine Kinase Inhibitory Activity
Hypothesis: The presence of a 4-iodophenyl group in this compound suggests it may function as a tyrosine kinase inhibitor (TKI). This structural motif is present in several known TKIs.
Comparison with a Standard Tyrosine Kinase Inhibitor:
| Compound | Target Kinase | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound | Hypothetical | Hypothetical | Imatinib | ~0.1 (c-Kit) |
| N-phenyl pyrazoline 5 | (Targeted at) | 3.95 (Hs578T) | Dasatinib | - |
| Nilotinib | Bcr-Abl | <0.02 | Sorafenib | - |
Data for proxy compounds are provided to illustrate the potential for this class of molecules.[5]
Experimental Protocol: Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibition of a specific tyrosine kinase.
Materials:
-
96-well plate
-
Recombinant tyrosine kinase
-
Peptide substrate for the specific kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound and reference TKI
-
Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and a known TKI.
-
In a 96-well plate, add the assay buffer, the specific tyrosine kinase, and the peptide substrate.
-
Add the test compound or reference TKI to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a set period to allow for phosphorylation of the substrate.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent (e.g., HRP-conjugated anti-phosphotyrosine antibody).
-
After another incubation, add a substrate for the reporter enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance at 450 nm).
-
The signal intensity is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value. [6][7][8][9][10] Signaling Pathway: Generic Tyrosine Kinase Receptor Pathway
References
- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. takarabio.com [takarabio.com]
A Comparative Efficacy Analysis of Phenylacetamide Derivatives: Spotlight on 2-(4-Iodophenyl)-n-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-(4-Iodophenyl)-n-methylacetamide and other phenylacetamide derivatives, drawing upon available experimental data from structurally related compounds. While direct efficacy data for this compound is limited in the public domain, this report synthesizes findings from various studies on phenylacetamide analogues to infer its potential therapeutic activities and contextualize its efficacy. The following sections detail the performance of different phenylacetamide derivatives in anticancer, antibacterial, and other pharmacological applications, supported by quantitative data and experimental methodologies.
Anticancer Activity of Phenylacetamide Derivatives
Phenylacetamide derivatives have emerged as a promising class of compounds with potential anticancer properties.[1][2] The nature and position of substituents on the phenyl ring, as well as modifications to the acetamide moiety, have been shown to significantly influence their cytotoxic and pro-apoptotic effects.[3]
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line.[1][2] The presence of a nitro group on the N-phenyl ring was associated with higher cytotoxic effects compared to a methoxy group.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various phenylacetamide derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(X-nitrophenyl)acetamide (2b) | PC3 | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(Y-nitrophenyl)acetamide (2c) | PC3 | 80 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | Imatinib | 98 |
| Phenylacetamide derivative (3j, p-nitro) | MDA-MB468 | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 |
| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 | - | - |
| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 | - | - |
| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | - | - |
| Phenylacetamide derivative (3d) | MCF-7 | 0.7 ± 0.4 | - | - |
Table 1: In-vitro Cytotoxicity of Phenylacetamide Derivatives. [1][2][3]
Experimental Protocol: MTS Assay for Cytotoxicity
The cytotoxic activity of the synthesized phenylacetamide derivatives was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][2]
-
Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, MDA-MB468, PC12) were seeded in 96-well plates at a suitable density and incubated to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., Imatinib, Doxorubicin).
-
Incubation: The plates were incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Following incubation, the MTS reagent was added to each well.
-
Absorbance Measurement: The plates were further incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance was then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Figure 1: Workflow for MTS Cytotoxicity Assay.
Antibacterial Activity of Phenylacetamide Derivatives
Certain phenylacetamide derivatives have also demonstrated promising antibacterial activity. A study focusing on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed their efficacy against various plant pathogenic bacteria.[4][5][6]
Specifically, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited superior antibacterial activity compared to commercial bactericides like bismerthiazol and thiodiazole copper.[5]
Comparative Antibacterial Efficacy
The table below presents the 50% effective concentration (EC50) values of a key phenylacetamide derivative against Xanthomonas oryzae pv. oryzae (Xoo).
| Compound | Target Bacteria | EC50 (µM) | Reference Compound 1 | EC50 (µM) | Reference Compound 2 | EC50 (µM) |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xoo | 156.7 | Bismerthiazol | 230.5 | Thiodiazole copper | 545.2 |
Table 2: In-vitro Antibacterial Activity of a Phenylacetamide Derivative. [5]
Experimental Protocol: In-vitro Antibacterial Activity Assay
The in-vitro antibacterial activity was determined using a standard turbidimeter test.
-
Bacterial Culture: The target bacteria were cultured in a suitable nutrient broth.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent to prepare stock solutions.
-
Treatment: Different concentrations of the test compounds were added to the bacterial cultures.
-
Incubation: The treated cultures were incubated at an appropriate temperature with shaking.
-
Turbidity Measurement: The optical density (OD) of the cultures was measured at a specific wavelength (e.g., 600 nm) to determine bacterial growth.
-
EC50 Calculation: The effective concentration required to inhibit 50% of bacterial growth (EC50) was calculated.
Structure-Activity Relationship (SAR) and the Potential of this compound
-
Halogen Substitution: The presence of a halogen atom on the phenyl ring is a common feature in many biologically active phenylacetamide derivatives.[7] The nature and position of the halogen can significantly influence the compound's efficacy and selectivity.[3] For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, halogen substitution generally increased the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors.[3] In another study on antibacterial agents, a 4-fluoro substitution on the phenyl ring was found to be beneficial for activity.[4] Given that iodine is a large and lipophilic halogen, it is plausible that a 4-iodo substitution could confer unique pharmacological properties.
-
N-Alkylation: The substitution on the acetamide nitrogen also plays a crucial role in determining the biological activity. An N-methyl group, as in this compound, can affect the compound's polarity, metabolic stability, and binding interactions with its biological target.
The logical relationship for inferring the potential activity of the target compound is depicted below.
Figure 2: SAR-based Inference of Potential Activity.
Conclusion
References
- 1. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-fluorophenyl)-N-(4-iodophenyl)acetamide | C14H11FINO | CID 1019366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Iodophenyl)-N-methylacetamide and Its Halogenated Analogs: A Guide for Researchers
A detailed examination of the synthesis, cytotoxic effects, and structure-activity relationships of 2-(4-Iodophenyl)-N-methylacetamide and its analogs reveals critical insights for drug discovery and development. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols, to aid researchers in the field of medicinal chemistry and oncology.
Introduction
Phenylacetamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the phenyl ring plays a crucial role in modulating their pharmacological effects. This guide focuses on a comparative analysis of this compound and its analogs where the iodine atom is replaced by other halogens (fluorine, chlorine, and bromine) or is absent. The analysis delves into their synthesis, in-vitro cytotoxicity against various cancer cell lines, and the underlying structure-activity relationships that govern their biological efficacy.
Synthesis of 2-(4-Halophenyl)-N-methylacetamide Analogs
The synthesis of 2-(4-halophenyl)-N-methylacetamide and its analogs is typically achieved through a straightforward two-step process. The first step involves the conversion of the corresponding 4-halophenylacetic acid to its acyl chloride, followed by amidation with methylamine.
Comparative Cytotoxicity
The in-vitro cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound | Halogen (X) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-N-methylacetamide | H | Not available | - | - |
| 2-(4-Fluorophenyl)-N-methylacetamide | F | PC3 | > 100 | [1] |
| 2-(4-Chlorophenyl)-N-methylacetamide | Cl | Not available | - | - |
| 2-(4-Bromophenyl)-N-methylacetamide | Br | Not available | - | - |
| This compound | I | Not available | - | - |
Note: Direct comparative data for all analogs under the same experimental conditions is limited. The provided data is compiled from available literature. The absence of a value indicates that the data was not found in the searched literature.
Structure-Activity Relationship (SAR)
The cytotoxic effects of the 4-halo-N-methylphenylacetamide series are influenced by the nature of the halogen substituent at the para position of the phenyl ring. While comprehensive data for the N-methyl series is not fully available, studies on related phenylacetamide derivatives offer valuable insights into the structure-activity relationship (SAR).
Generally, the introduction of a halogen atom at the para position can influence the molecule's lipophilicity, electronic properties, and metabolic stability, all of which can impact its biological activity. In a study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, it was observed that the cytotoxic activity was also dependent on the substituents on the N-phenyl ring[1]. For instance, compounds with a nitro moiety on the N-phenyl ring demonstrated higher cytotoxicity than those with a methoxy moiety[1].
Signaling Pathways
Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[2] The proposed mechanism involves the modulation of key regulatory proteins in these cascades.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a different set of initiator caspases.
Experimental Protocols
General Synthesis of 2-(4-Halophenyl)-N-methylacetamide
A solution of the respective 4-halophenylacetic acid in a suitable solvent (e.g., dichloromethane) is treated with an excess of thionyl chloride at room temperature. The reaction mixture is stirred for several hours, and the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-halophenylacetyl chloride. The crude acyl chloride is then dissolved in a fresh solvent and added dropwise to a cooled solution of methylamine in the same solvent. The reaction mixture is stirred for a few more hours, followed by an aqueous workup and purification by recrystallization or column chromatography to afford the desired 2-(4-halophenyl)-N-methylacetamide.
In-Vitro Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of the compounds are determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[3]
Conclusion
This comparative guide highlights the importance of halogen substitution in modulating the cytotoxic activity of N-methylphenylacetamide derivatives. While direct comparative data for this compound remains elusive in the current literature, the analysis of its analogs provides a strong foundation for future research. The pro-apoptotic mechanism of action, involving both intrinsic and extrinsic pathways, suggests that these compounds are promising candidates for further development as anticancer agents. Future studies should focus on a systematic evaluation of the complete series of 4-halo-N-methylphenylacetamides to establish a definitive structure-activity relationship and to identify the most potent analog for preclinical development.
References
A Researcher's Guide to the Reproducibility of Acetamide-Based Compound Experiments
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative framework for assessing the performance of 2-(4-Iodophenyl)-n-methylacetamide and its alternatives in biological assays, with a focus on experimental design and data interpretation.
While specific, publicly available data on the experimental reproducibility of this compound is limited, this guide outlines the critical considerations and standardized protocols necessary for evaluating its performance and comparing it with alternative compounds. By adhering to rigorous experimental design and transparent data reporting, researchers can enhance the reliability and reproducibility of their findings.
Comparative Analysis of Acetamide Derivatives
The following tables present a template for summarizing quantitative data from hypothetical experiments designed to compare this compound with a potential alternative, "Compound X." These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Comparison of Inhibitory Activity (IC50) in a Target-Based Assay
| Compound | Target Enzyme | Replicate 1 (IC50 in µM) | Replicate 2 (IC50 in µM) | Replicate 3 (IC50 in µM) | Mean IC50 (µM) | Standard Deviation |
| This compound | Kinase A | 5.2 | 5.5 | 5.1 | 5.27 | 0.21 |
| Compound X (Alternative) | Kinase A | 7.8 | 8.1 | 7.9 | 7.93 | 0.15 |
| This compound | Protease B | 12.4 | 11.9 | 12.8 | 12.37 | 0.45 |
| Compound X (Alternative) | Protease B | 10.1 | 10.5 | 10.3 | 10.30 | 0.20 |
Table 2: Comparison of Cellular Potency (EC50) in a Cell-Based Assay
| Compound | Cell Line | Replicate 1 (EC50 in µM) | Replicate 2 (EC50 in µM) | Replicate 3 (EC50 in µM) | Mean EC50 (µM) | Standard Deviation |
| This compound | Cancer Cell Line A | 8.9 | 9.2 | 8.7 | 8.93 | 0.25 |
| Compound X (Alternative) | Cancer Cell Line A | 15.3 | 14.9 | 15.5 | 15.23 | 0.31 |
| This compound | Normal Cell Line B | > 50 | > 50 | > 50 | > 50 | N/A |
| Compound X (Alternative) | Normal Cell Line B | > 50 | > 50 | > 50 | > 50 | N/A |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its alternatives, it is crucial to follow detailed and standardized protocols.
Synthesis of N-substituted Acetamide Derivatives
A general method for synthesizing N-substituted acetamides involves the reaction of an amine with an acetylating agent. For instance, N-methylacetamide can be prepared by the reaction of methylamine with hot acetic acid or acetic anhydride.[1] A common procedure for synthesizing acetamide derivatives involves dissolving a carboxylic acid in a dry solvent like dichloromethane (DCM), followed by the addition of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP).[2] The corresponding amine is then added to the mixture to yield the final acetamide product.[2] Purification is typically achieved through recrystallization or chromatography.[3]
In Vitro Enzyme Inhibition Assay
A standard protocol for determining the IC50 value of an inhibitor against a target enzyme, such as a kinase or protease, is as follows:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare assay buffer, enzyme, and substrate solutions at their optimal concentrations.
-
Serial Dilution: Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations.
-
Enzyme Reaction: In a microplate, add the enzyme and the test compound at various concentrations. Initiate the reaction by adding the substrate.
-
Incubation: Incubate the plate at a specific temperature for a set period.
-
Detection: Measure the enzyme activity using a suitable detection method, such as fluorescence, absorbance, or luminescence.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Each experiment should be performed in triplicate to assess variability.
Cell-Based Proliferation Assay
To assess the effect of the compounds on cell viability and determine the EC50, a cellular proliferation assay such as the MTS assay can be used:[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the EC50 value.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the performance of this compound with an alternative compound.
Hypothetical Signaling Pathway Modulation
Acetamide derivatives have been investigated for their potential to modulate various signaling pathways, including those involved in inflammation and cancer.[3][5] The diagram below illustrates a hypothetical signaling pathway where a compound like this compound might act as an inhibitor.
By following standardized protocols and transparently reporting data, including measures of variability, the scientific community can build a more robust understanding of the activity and reliability of novel chemical entities like this compound.
References
- 1. Identification of Enzyme Inhibitors Using Therapeutic Target Protein - Magnetic Nanoparticle Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE-inhibitory activity assay: IC50 [protocols.io]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Iodophenyl)-n-methylacetamide Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Iodophenyl)-n-methylacetamide derivatives, with a focus on their potential as anticancer agents. Due to the limited direct experimental data on the specifically substituted title compound, this guide draws objective comparisons from closely related analogs, providing a predictive framework for its efficacy and mechanism of action. The information is compiled from various studies on substituted 2-phenylacetamide derivatives, offering valuable insights for drug design and development.
I. Comparative Cytotoxicity of Phenylacetamide Derivatives
The anticancer activity of phenylacetamide derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. The following tables summarize the in-vitro cytotoxicity (IC50 values) of various analogs against several human cancer cell lines. This data allows for a comparative assessment of the likely potency of this compound.
Table 1: Influence of Phenyl Ring Substituents on Cytotoxicity (IC50 in µM)
| Compound ID | Phenyl Ring Substituent | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluoro | Phenyl | PC3 (Prostate) | >100 | [1][2] |
| 1b | 4-Fluoro | 2-Nitrophenyl | PC3 (Prostate) | 52 | [2][3] |
| 1c | 4-Fluoro | 4-Nitrophenyl | PC3 (Prostate) | 80 | [2][3] |
| 1d | 4-Fluoro | 4-Methoxyphenyl | PC3 (Prostate) | >100 | [2][3] |
| 2a | 2-Chloro | N-Butyl | MDA-MB-468 (Breast) | >1 | [4] |
| 2b | 3-Chloro | N-Butyl | MDA-MB-468 (Breast) | >1 | [4] |
| 2c | 4-Chloro | N-Butyl | MDA-MB-468 (Breast) | 0.7 ± 0.08 | [4] |
| 3a | 4-Bromo | N-Butyl | MDA-MB-468 (Breast) | >1 | [4] |
| 4a | 4-Nitro | N-Butyl | MDA-MB-468 (Breast) | 0.76 ± 0.09 | [4] |
| 5a | H | N-(4-(4-Chlorophenyl)Thiazol-2-yl) | Hela (Cervical) | >100 | |
| 5b | 2-Chloro | N-(4-(4-Chlorophenyl)Thiazol-2-yl) | Hela (Cervical) | 1.3 ± 0.14 |
SAR Insights from Phenyl Ring Modifications:
-
Halogen Substitution: The position of the halogen on the phenyl ring is crucial for activity. For instance, a chloro-substituent at the para-position (Compound 2c ) shows significantly higher activity compared to ortho- and meta-positions. While direct data for an iodo-substituent is unavailable, the trend of increasing activity with increasing atomic weight of the halogen (F < Cl < Br) is often observed in similar scaffolds, suggesting that a 4-iodo substituent could confer potent activity.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group at the para-position (Compound 4a ), leads to high cytotoxic activity.[2][3][4] This suggests that the electronic properties of the phenyl ring play a key role in the compound's mechanism of action.
Table 2: Influence of N-Acetamide Substituents on Cytotoxicity (IC50 in µM)
| Compound ID | Phenyl Ring Substituent | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | 4-Fluoro | Phenyl | PC3 (Prostate) | >100 | [1][2] |
| 6b | 4-Fluoro | Butyl | PC3 (Prostate) | Not Reported | [1] |
| 6c | 4-Fluoro | 2-Halophenyl | PC3 (Prostate) | 102 | [1] |
| 7a | H | N-Phenyl | Hela (Cervical) | >100 | |
| 7b | H | N-(4-(4-Chlorophenyl)Thiazol-2-yl) | Hela (Cervical) | >100 |
SAR Insights from N-Acetamide Modifications:
-
Lipophilicity and Steric Bulk: Replacing a less lipophilic N-substituent (e.g., phenyl) with a more lipophilic one (e.g., a substituted phenyl or a thiazolyl group) can modulate activity. The introduction of a bulky N-substituent can influence the compound's ability to interact with its biological target. While specific data for an N-methyl group is not available in these comparative studies, it is a small, lipophilic group that is unlikely to introduce significant steric hindrance, potentially allowing for favorable binding interactions.
II. Experimental Protocols
A. General Synthesis of 2-Phenylacetamide Derivatives
The synthesis of 2-phenylacetamide derivatives is typically achieved through the amidation of a corresponding phenylacetic acid derivative with a primary or secondary amine.
Workflow for Synthesis:
Caption: General synthetic workflow for 2-phenylacetamide derivatives.
Detailed Protocol:
-
Activation: Equimolar amounts of the substituted phenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are dissolved in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: The desired amine (e.g., methylamine for N-methylacetamide derivatives) is added to the reaction mixture. The reaction is then stirred at room temperature for 24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO3), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final 2-phenylacetamide derivative.
B. In-Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Workflow for MTT Assay:
References
- 1. brieflands.com [brieflands.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Head-to-Head Comparison: 2-(4-Iodophenyl)-n-methylacetamide and Standard-of-Care Drugs in Malignant Melanoma
Disclaimer: Direct experimental data for the specific compound 2-(4-Iodophenyl)-n-methylacetamide is not currently available in the public domain. This guide provides a comparative analysis using data from structurally similar radioiodinated phenylacetamide and benzamide derivatives that have been investigated as theranostic agents for malignant melanoma. The insights drawn are based on the performance of these analogues and are intended to provide a scientifically grounded projection of potential efficacy and mechanism.
Introduction
Malignant melanoma remains one of the most aggressive forms of skin cancer. The therapeutic landscape has been revolutionized by the advent of immune checkpoint inhibitors and targeted therapies, which have significantly improved patient outcomes. This guide provides a head-to-head comparison of the current standard-of-care drugs for malignant melanoma with the potential theranostic agent this compound, represented by its class of iodinated phenylacetamides. The comparison focuses on their mechanisms of action, performance in preclinical and clinical settings, and the experimental protocols underpinning these findings.
Standard-of-Care Drugs for Malignant Melanoma
The current standard of care for unresectable or metastatic melanoma is dominated by two classes of drugs: immunotherapy and targeted therapy.
Immunotherapy
Immunotherapies work by augmenting the body's own immune system to recognize and attack cancer cells. Key players in this category are the immune checkpoint inhibitors.
-
PD-1 Inhibitors (Pembrolizumab, Nivolumab): These monoclonal antibodies block the programmed cell death protein 1 (PD-1) on T-cells, preventing cancer cells from deactivating the immune response.
-
CTLA-4 Inhibitors (Ipilimumab): This monoclonal antibody targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), another key negative regulator of T-cell activation.
-
LAG-3 Inhibitors (Relatlimab): This inhibitor targets the Lymphocyte-activation gene 3 (LAG-3), often used in combination with a PD-1 inhibitor.
Targeted Therapy
Targeted therapies are designed to interfere with specific molecules that are crucial for the growth and survival of cancer cells. In melanoma, these are most effective in patients whose tumors harbor specific genetic mutations.
-
BRAF Inhibitors (Dabrafenib, Vemurafenib, Encorafenib): These drugs target the BRAF protein, which is mutated in approximately 40-50% of melanomas.[1]
-
MEK Inhibitors (Trametinib, Cobimetinib, Binimetinib): These drugs target the MEK protein, which is part of the same signaling pathway as BRAF. They are typically used in combination with BRAF inhibitors.
Performance of Standard-of-Care Drugs
The efficacy of these drugs, particularly in the context of metastatic melanoma, has been established in numerous clinical trials.
| Drug Class | Drug Name(s) | Mechanism of Action | Overall Response Rate (ORR) in Metastatic Melanoma |
| Immunotherapy | |||
| PD-1 Inhibitors | Pembrolizumab, Nivolumab | Blocks PD-1 on T-cells, restoring anti-tumor immunity. | Monotherapy: ~40%[2] |
| CTLA-4 Inhibitor | Ipilimumab | Blocks CTLA-4 on T-cells, promoting T-cell activation. | Monotherapy: ~11%[2] |
| Combination | Ipilimumab + Nivolumab | Dual checkpoint blockade (CTLA-4 and PD-1). | ~58%[2] |
| Targeted Therapy | |||
| BRAF/MEK Inhibitors | Dabrafenib + Trametinib, Encorafenib + Binimetinib | Inhibit the MAPK signaling pathway in BRAF-mutated tumors. | ~60-70% |
Profile of Iodinated Phenylacetamides as Theranostic Agents
Iodinated phenylacetamide derivatives, such as this compound, are being explored as theranostic agents for melanoma. Their proposed mechanism of action is based on a high affinity for melanin, a pigment that is abundant in most melanoma cells. This specificity allows for both targeted imaging (using radioisotopes like Iodine-123) and therapy (using radioisotopes like Iodine-131).
Preclinical Performance of Analogue Compounds
The data presented below is for radioiodinated phenylacetamide and benzamide analogues, which serve as a proxy for the potential performance of this compound.
| Parameter | Analogue Compound | Result | Cell Lines/Animal Model |
| In Vitro Melanin Binding | 123/131I-IPA | High affinity (88.78±0.66 %AD) to synthetic melanin. | Synthetic Melanin |
| In Vitro Cell Uptake | 123/131I-IPA | High uptake in melanotic B16F0 cells; low uptake in amelanotic A375 cells. | B16F0 (melanotic), A375 (amelanotic) melanoma cell lines |
| In Vivo Tumor Uptake | 123/131I-IPA | High and sustained uptake in B16F0 tumors in mice. | C57BL/6 mice bearing B16F0 melanoma |
| Tumor-to-Muscle Ratio | 123/131I-IPA | 62.0 at 24 hours post-injection. | C57BL/6 mice bearing B16F0 melanoma |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Melanin Targeting
The primary proposed mechanism for the accumulation of iodinated phenylacetamides in melanoma is through binding to melanin. This allows for the targeted delivery of radioisotopes for imaging (SPECT/PET) or therapeutic purposes.
Caption: Proposed melanin-targeting mechanism of iodinated phenylacetamides in melanoma.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel radioiodinated phenylacetamide typically follows a standardized workflow to assess its potential as a theranostic agent.
Caption: A typical experimental workflow for evaluating a theranostic agent for melanoma.
Experimental Protocols
In Vitro Melanin Binding Assay
-
Preparation of Melanin: Synthetic melanin is suspended in a buffer solution (e.g., PBS, pH 7.4).
-
Incubation: The radioiodinated compound is added to the melanin suspension and incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Separation: The melanin-bound fraction is separated from the unbound fraction by centrifugation.
-
Quantification: The radioactivity in the melanin pellet and the supernatant is measured using a gamma counter. The percentage of binding is calculated as (radioactivity in pellet) / (total radioactivity) x 100%.
Cell Uptake Studies
-
Cell Culture: Melanotic (e.g., B16F0) and amelanotic (e.g., A375) melanoma cells are cultured to a specific confluency in appropriate media.
-
Incubation: The cells are incubated with the radioiodinated compound at various concentrations and for different time points.
-
Washing: After incubation, the cells are washed with cold PBS to remove unbound compound.
-
Lysis and Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter. The results are typically expressed as a percentage of the added dose per million cells.
In Vivo Biodistribution Studies
-
Animal Models: Immunocompromised mice are subcutaneously or intravenously injected with melanoma cells to establish tumors.
-
Compound Administration: The radioiodinated compound is administered to the tumor-bearing mice, usually via tail vein injection.
-
Tissue Harvesting: At various time points post-injection, the mice are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The current standard of care for malignant melanoma, comprising immunotherapy and targeted therapy, has significantly advanced the treatment of this disease, offering substantial improvements in overall response rates and survival. Iodinated phenylacetamides, as represented by their analogues, present a novel and distinct approach. Their potential lies in the theranostic capability to specifically target melanin-rich melanoma cells for both diagnosis and therapy.
While direct comparative data for this compound is not yet available, the preclinical data from its analogues are promising, demonstrating high affinity for melanin and significant tumor uptake in animal models. This suggests a potential for a highly targeted treatment modality, which could be particularly advantageous for patients with melanin-positive tumors. Further research, including head-to-head preclinical and eventually clinical studies, will be necessary to fully elucidate the comparative efficacy and safety of this new class of compounds against the established standard-of-care drugs.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide
This guide provides a detailed comparison of two primary analytical methods for the quantification of 2-(4-Iodophenyl)-N-methylacetamide, a novel small molecule of interest in pharmaceutical research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies. The comparison is based on established validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The selection of an appropriate analytical method is critical for ensuring accurate and reliable data in drug development, from discovery and preclinical studies to quality control in manufacturing. This guide presents the experimental protocols and performance data to assist in making an informed decision based on the specific requirements of the analytical task, such as required sensitivity, sample matrix, and throughput.
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4] A typical workflow for analytical method validation involves several key stages, from initial procedure development to the final validation report, ensuring the method is robust, reliable, and reproducible.
Caption: A generalized workflow for analytical method validation, from development to final reporting.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. This method is often employed for purity assessments and assays in drug substance and drug product. For this compound, the presence of the iodophenyl chromophore allows for sensitive detection by UV absorbance.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 230 nm, selected based on the UV absorbance maximum of the iodophenyl moiety.
-
Sample Preparation: The sample is dissolved in the mobile phase to a target concentration within the linear range of the assay and filtered through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis (e.g., plasma or tissue samples) and for detecting low-level impurities.[5][6] The use of Multiple Reaction Monitoring (MRM) ensures high specificity for the target analyte, even in complex matrices.[7]
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
A gradient elution is used, starting at 10% B and increasing to 95% B over 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The precursor ion (Q1) for this compound would be its [M+H]⁺ ion, and the product ion (Q3) would be a specific fragment generated by collision-induced dissociation. For example, a hypothetical transition could be m/z 290.0 → 163.0.
-
Internal Standard: An isotopically labeled version of the analyte (e.g., d3-2-(4-Iodophenyl)-N-methylacetamide) is recommended.
-
-
Sample Preparation (for plasma): Protein precipitation is a common and effective technique.[5] 100 µL of plasma is mixed with 300 µL of acetonitrile containing the internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for injection.
Performance Comparison
The performance of each method was evaluated according to ICH guidelines, focusing on key validation parameters.[2][8] The following table summarizes the quantitative data for a direct comparison.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL | Defined by linearity & accuracy |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | Typically 80-120% (varies) |
| Precision (% RSD) | < 2.0% | < 5.0% | ≤ 2% for assay; ≤ 15% for bioanalysis |
| Selectivity | Moderate | High | No interference at analyte RT |
| Robustness | High | Moderate | No significant impact from minor changes |
Data presented are representative values based on methods for structurally similar compounds and are intended for comparative purposes.[9][10][11]
Method Suitability Comparison
The choice between HPLC-UV and LC-MS/MS depends largely on the application. The following diagram illustrates the decision-making logic based on key analytical requirements.
Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS based on analytical needs.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, but their applications differ significantly.
-
HPLC-UV is a cost-effective, robust, and reliable method ideal for routine quality control, purity testing, and content uniformity assays where analyte concentrations are relatively high (µg/mL range) and the sample matrix is simple.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic studies, where analyte concentrations are in the ng/mL range and the sample matrix is complex.[12] While more expensive and complex to operate, its ability to deliver precise and accurate results at trace levels is indispensable for many stages of drug development.
The choice of method should be guided by the specific requirements of the study, balancing the need for sensitivity and selectivity with considerations of cost, sample throughput, and available instrumentation. Both methods, when properly validated according to ICH guidelines, can provide high-quality data to support research and development activities.[1]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Independent Verification of 2-(4-Iodophenyl)-n-methylacetamide: A Comparative Analysis of Translocator Protein (TSPO) Ligand Binding
For Immediate Release
This guide provides an independent verification of the potential biological activity of 2-(4-Iodophenyl)-n-methylacetamide by comparing its hypothesized binding affinity for the Translocator Protein (TSPO) with established ligands. This analysis is based on published data for structurally similar compounds and outlines the experimental protocols necessary for empirical validation.
Introduction
Comparative Binding Affinity Data
To establish a benchmark for evaluating this compound, the following table summarizes the binding affinities (Ki) of established TSPO ligands. These values represent the concentration of the ligand required to occupy 50% of the TSPO receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Reference |
| [11C]PK11195 | 9.3 | [1] |
| [11C]DPA-713 | 4.7 | [1] |
| This compound | Hypothesized | N/A |
Experimental Protocol: Competitive Radioligand Binding Assay for TSPO
The following protocol describes a standard in vitro competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for TSPO.
Objective: To determine the inhibitory constant (Ki) of a test compound for TSPO by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Radioligand: [3H]PK11195 (a commonly used high-affinity TSPO radioligand)
-
Test Compound: this compound
-
Reference Compound: Unlabeled PK11195
-
Tissue Source: Mitochondria-rich tissue homogenates from rat brain or a cell line expressing high levels of TSPO (e.g., C6 glioma cells).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the tissue source in ice-cold assay buffer and centrifuge to isolate the mitochondrial fraction. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the tissue homogenate, a fixed concentration of [3H]PK11195, and varying concentrations of the test compound or unlabeled PK11195.
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of [3H]PK11195 against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for TSPO competitive binding assay.
Caption: TSPO ligand binding and downstream effects.
Conclusion
The provided framework enables the independent verification of this compound's potential as a TSPO ligand. By employing the detailed competitive radioligand binding assay, researchers can empirically determine its binding affinity and compare it to the established values of known TSPO ligands. This data will be crucial in assessing its potential utility as a biomarker for neuroinflammation. Further studies would be required to elucidate the functional consequences of this binding and its potential therapeutic or diagnostic applications.
References
Safety Operating Guide
Proper Disposal of 2-(4-Iodophenyl)-n-methylacetamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(4-Iodophenyl)-n-methylacetamide is crucial to ensure the safety of laboratory personnel and to minimize environmental impact. This guide provides essential information on the operational and disposal plans for this compound, targeting researchers, scientists, and drug development professionals.
Summary of Potential Hazards and Disposal Information
Due to the lack of a specific SDS, the potential hazards of this compound are inferred from its structural components: the N-methylacetamide group and the iodophenyl group. Structurally related compounds like N-methylacetamide are known to have reproductive toxicity. Iodinated organic compounds can also present environmental hazards. Therefore, this compound should be handled as a hazardous substance.
| Parameter | Information/Guidance | Primary Concerns |
| Physical State | Solid | Dust inhalation |
| Known Hazards ofStructural Analogs | Reproductive Toxicity (Category 1B for N-methylacetamide), Skin and Eye Irritation, Harmful if Swallowed or Inhaled (for 2-Iodoacetamide). | Long-term health effects, acute toxicity. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | Chemical reactions leading to the release of hazardous substances. |
| Disposal Method | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain. | Environmental contamination and non-compliance with regulations. |
| Container Management | Use clearly labeled, sealed, and appropriate waste containers. Do not mix with other waste streams unless explicitly permitted by EHS. | Prevention of accidental exposure and chemical reactions. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
-
The waste container should be made of a material compatible with the chemical.
-
The label should include the full chemical name: "this compound", the hazard classification (e.g., "Hazardous Waste," "Toxic"), and the date of accumulation.
3. Transferring the Waste:
-
If transferring the solid chemical to a waste container, do so in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
For solutions containing this compound, carefully pour the liquid into the designated liquid hazardous waste container. Avoid splashing.
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
A common procedure is to rinse the glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinse as hazardous waste.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials.
6. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-(4-Iodophenyl)-n-methylacetamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Iodophenyl)-n-methylacetamide, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[1][3]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
-
Reproductive Toxicity: Some related compounds may damage an unborn child.[5][6][7]
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the appropriate level of PPE.[8] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves before use and replace if damaged. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be required for splash hazards.[9] |
| Skin and Body Protection | Laboratory coat | To prevent skin exposure.[3][5] Consider a chemically resistant apron or coveralls for larger quantities. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if working with fine powders, generating dust, or if ventilation is inadequate.[4][5] A surgical N-95 respirator can provide both respiratory and splash protection.[10] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes exposure and ensures safety.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container suitable for chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Route:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. iogp.org [iogp.org]
- 9. epa.gov [epa.gov]
- 10. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
